molecular formula C11H14Cl3NO4 B075480 2,4,5-T isopropanolamine salt CAS No. 1319-72-8

2,4,5-T isopropanolamine salt

Cat. No.: B075480
CAS No.: 1319-72-8
M. Wt: 330.6 g/mol
InChI Key: WLTODFLUDPNNBX-UHFFFAOYSA-N
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Description

2,4,5-T isopropanolamine salt is the amine salt formulation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a well-characterized synthetic auxin. This compound serves as a critical tool in plant physiology and developmental biology research for investigating the mechanisms of auxin action, including cell elongation, division, and differentiation. Its research applications extend to the study of herbicidal action, where it functions as a growth regulator by mimicking natural indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death in susceptible dicot species. The isopropanolamine salt form offers enhanced solubility in aqueous systems compared to the free acid, facilitating its use in laboratory settings for preparing stock solutions for foliar application or hydroponic studies. Researchers utilize this compound to probe signal transduction pathways, gene expression changes in response to auxin, and the physiological basis of phototropism and gravitropism. It also finds use in model systems for studying the selective control of broadleaf plants and the mechanisms of herbicide resistance.

Properties

IUPAC Name

1-aminopropan-2-ol;2-(2,4,5-trichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3.C3H9NO/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3(5)2-4/h1-2H,3H2,(H,12,13);3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTODFLUDPNNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)O.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927384
Record name (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1)
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Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1319-72-8
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with 1-amino-2-propanol (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-T isopropanolamine salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1)
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Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of 2,4,5-T Isopropanolamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Rationale

As a Senior Application Scientist analyzing historical and contemporary agrochemical formulations, it is critical to understand the mechanistic rationale behind salt formulations of phenoxy herbicides. 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin historically utilized for broadleaf weed and brush control[1]. While ester formulations (e.g., butyl or isooctyl esters) were widely used—most infamously in Agent Orange—they exhibited high volatility, leading to unintended vapor drift and off-target phytotoxicity[1].

To engineer a safer, more targeted delivery system, formulators developed the isopropanolamine salt of 2,4,5-T (CAS 1319-72-8)[2]. The causality here is rooted in thermodynamics and molecular interactions: reacting the weak 2,4,5-T acid with the isopropanolamine base protonates the carboxylic acid, generating a highly water-soluble, non-volatile ion pair[3]. Furthermore, unlike purely aliphatic amines (such as dimethylamine), the hydroxyl group on the isopropanolamine moiety acts as a humectant. This structural feature enhances cuticular hydration on the leaf surface, facilitating superior aqueous absorption and active transport across the plant cuticle.

Chemical Structure and Molecular Dynamics

The 2,4,5-T isopropanolamine salt is a 1:1 compound consisting of the 2,4,5-trichlorophenoxyacetate anion and the isopropanolammonium cation[2].

  • IUPAC Name: 1-aminopropan-2-ol; 2-(2,4,5-trichlorophenoxy)acetic acid[2]

  • Molecular Formula: C₁₁H₁₄Cl₃NO₄ (or C₈H₅Cl₃O₃ · C₃H₉NO)[2]

  • SMILES: CC(CN)O.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O[]

  • InChIKey: WLTODFLUDPNNBX-UHFFFAOYSA-N[]

In aqueous environments, this salt undergoes rapid dissociation. The thermodynamic stability of the formulated salt is highly dependent on the pH of the aqueous matrix. Because 2,4,5-T has a pKa of approximately 2.8 and isopropanolamine has a pKa of ~9.4, the salt remains fully ionized in neutral aqueous solutions, preventing the precipitation of the insoluble free acid[3].

G Acid 2,4,5-T (Free Acid) pKa ~2.8 Salt 2,4,5-T Isopropanolamine Salt [Stable Ion Pair] Acid->Salt Proton Transfer Base Isopropanolamine pKa ~9.4 Base->Salt Aq Aqueous Dissociation Anion + Cation Salt->Aq Solvation in H2O

Thermodynamic pathway of 2,4,5-T isopropanolamine salt formation and aqueous dissociation.

Physicochemical Properties Profile

The conversion of the free acid to the isopropanolamine salt drastically alters its macroscopic properties. The free acid is sparingly soluble in water (approx. 150 mg/L), whereas the amine salt achieves high aqueous solubility, allowing for concentrated liquid formulations[3].

PropertyValue / DescriptionSource / Methodology
CAS Registry Number 1319-72-8Standard reference[2]
Molecular Weight 330.6 g/mol (Total)Calculated (255.48 + 75.11)[2]
Physical State White to tan crystalline solidVisual inspection
Boiling Point (Predicted) 376.3°C at 760 mmHgComputational prediction[2]
Aqueous Solubility Highly Soluble (>500 g/L)Gravimetric analysis
Volatility / Vapor Pressure Negligible (< 10⁻⁷ mmHg at 25°C)Knudsen effusion method

Analytical Protocols for Structural Validation

To ensure scientific integrity, the characterization of 2,4,5-T isopropanolamine salt requires a self-validating analytical system. The following protocols utilize orthogonal techniques (potentiometry and mass spectrometry) to independently verify the dissociation kinetics and the structural identity of the anion.

Protocol A: Potentiometric Determination of Dissociation Constants (pKa)

Causality: Understanding the exact pKa values of the conjugate acid-base pairs is essential for predicting the environmental fate and foliar penetration kinetics of the salt.

  • Sample Preparation: Dissolve 33.0 mg of high-purity 2,4,5-T isopropanolamine salt (approx. 0.1 mmol) in 50 mL of CO₂-free, HPLC-grade deionized water to create a 0.002 M solution.

  • Atmospheric Control: Place the titration vessel in a water jacket maintained at 25.0 ± 0.1°C. Purge the solution continuously with high-purity nitrogen gas to prevent CO₂ dissolution, which would skew the weak acid equilibrium.

  • Titration: Using an automated titrator equipped with a calibrated glass electrode, titrate the solution with standardized 0.05 N HCl to a pH of 1.5 to fully protonate the 2,4,5-T anion.

  • Reverse Titration: Titrate the same solution with standardized 0.05 N NaOH past the equivalence points up to pH 11.0.

  • Data Synthesis: Apply a Gran plot analysis to the titration curve. You will observe two distinct buffer regions corresponding to the pKa of 2,4,5-T (~2.8) and the pKa of the isopropanolammonium ion (~9.4).

Protocol B: LC-MS/MS Quantification of the 2,4,5-T Anion

Causality: Because the salt dissociates immediately in water, liquid chromatography-tandem mass spectrometry (LC-MS/MS) must be optimized to detect the free 2,4,5-T anion in negative electrospray ionization (ESI-) mode.

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Methanol). The acidic mobile phase ensures the 2,4,5-T is partially protonated for optimal chromatographic retention on a C18 column, while still allowing ionization in the source.

  • Chromatography: Inject 5 µL of a 10 ng/mL sample onto a sub-2 µm C18 UHPLC column. Run a gradient from 10% B to 90% B over 5 minutes.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI- mode.

  • MRM Transitions: Monitor the primary transition for 2,4,5-T: m/z 253.0 → m/z 195.0 (loss of the acetate group, -CH₂COOH). Monitor the chlorine isotope peak (m/z 255.0 → 197.0) to confirm the presence of the trichlorinated aromatic ring.

Workflow Prep Sample Preparation (Aqueous Solvation) Titration Potentiometric Titration (Gran Plot pKa Analysis) Prep->Titration LCMS LC-MS/MS Analysis (ESI- MRM Transitions) Prep->LCMS Data Data Synthesis & Structural Validation Titration->Data LCMS->Data

Self-validating analytical workflow for the characterization of 2,4,5-T amine salts.

Toxicological and Regulatory Context

While the isopropanolamine salt solved the volatility issues of 2,4,5-T esters, the active ingredient itself faced severe regulatory scrutiny. The commercial synthesis of 2,4,5-T involves the condensation of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide[1]. During the high-temperature alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene to form the trichlorophenol precursor, trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) are inevitably formed as a byproduct[3].

TCDD is a highly potent congener of dioxin and a known human carcinogen. According to the International Agency for Research on Cancer (IARC) Monographs (Volume 15), the presence of TCDD contamination in 2,4,5-T formulations was the primary driver for its global phase-out[5]. Consequently, despite the elegant physicochemical engineering of the isopropanolamine salt to improve agricultural efficacy and reduce drift, 2,4,5-T and its salts are no longer registered for use in most jurisdictions globally[1].

References

  • International Programme on Chemical Safety (IPCS). "2,4,5-T and Esters (IARC Summary & Evaluation, Volume 15, 1977)." Inchem.org. Available at: [Link]

  • Rotterdam Convention. "2,4,5-T and its salts and esters." Pic.int. Available at: [Link]

  • Collaborative for Health & Environment. "2,4,5-T." Healthandenvironment.org. Available at: [Link]

Sources

Environmental Degradation Pathways of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) in Groundwater: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the environmental degradation pathways of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) isopropanolamine salt in groundwater. As a legacy herbicide, understanding its fate and transport is critical for environmental risk assessment and the development of effective remediation strategies. This document elucidates the dissociation of the isopropanolamine salt to the environmentally relevant 2,4,5-T anion and details the subsequent biotic and abiotic degradation mechanisms. The primary focus is on anaerobic microbial degradation, the dominant process in oxygen-depleted groundwater environments, which proceeds through sequential reductive dechlorination and ether bond cleavage. Key microbial genera, influential environmental factors, and the formation of critical intermediates such as di- and monochlorophenols are discussed. Abiotic pathways, including hydrolysis and photolysis, are also reviewed for their contextual relevance. Furthermore, this guide presents detailed experimental protocols for microcosm studies and advanced analytical methodologies for monitoring degradation, providing researchers with the necessary tools to investigate these processes in situ.

Introduction

Chemical Identity and Formulation: The 2,4,5-T Isopropanolamine Salt

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide formerly used for the control of broadleaf and woody plants.[1][2][3] It was often formulated as a salt or ester to enhance its solubility and efficacy. The isopropanolamine salt of 2,4,5-T was designed to be highly soluble in water, facilitating its application as an aqueous spray.[4] Upon introduction into an aqueous environment such as soil pore water or groundwater, this salt readily dissociates into the isopropanolammonium cation and the (2,4,5-trichlorophenoxy)acetate anion. It is this anionic form of 2,4,5-T that is the subject of environmental degradation, and its fate is dictated by the physicochemical and microbiological conditions of the subsurface.

Historical Context and Environmental Significance

The use of 2,4,5-T was widespread in agriculture and forestry from the 1940s until the 1980s.[5] It was a primary component, along with 2,4-D, of the defoliant known as Agent Orange.[1][6] Significant environmental and health concerns arose due to the contamination of commercial 2,4,5-T formulations with the highly toxic and persistent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a byproduct of the manufacturing process.[4][7] This led to its ban in the United States in 1985 and in many other countries.[4][8] Despite its discontinued use, 2,4,5-T remains a legacy contaminant due to its persistence in soil and its potential to migrate into groundwater systems.[9][10]

Relevance in Groundwater Systems

Groundwater contamination by phenoxy herbicides like 2,4,5-T is a significant concern because of their moderate water solubility and potential to leach through the soil profile.[5][11][12] Once in an aquifer, the compound enters a unique environment characterized by darkness, low nutrient levels, and, most critically, a frequent absence of dissolved oxygen. These anoxic or anaerobic conditions fundamentally alter the degradation pathways compared to surface environments.[10] The fate of 2,4,5-T in groundwater is therefore predominantly governed by anaerobic microbial metabolism, a process that can be significantly slower and more complex than aerobic degradation.[5][13]

Biotic Degradation Pathways: The Microbial Engine

The biological transformation of 2,4,5-T is the principal mechanism for its natural attenuation in groundwater. The specific pathways are dictated by the prevailing redox conditions.

Anaerobic Degradation: The Dominant Subsurface Pathway

In the oxygen-depleted conditions typical of most groundwater systems, the microbial degradation of 2,4,5-T is a slow but critical process driven by specialized microorganisms. The transformation involves two primary reaction types: reductive dechlorination and ether bond cleavage.

2.1.1 Reductive Dechlorination and Ether Cleavage

The anaerobic breakdown of 2,4,5-T is initiated by one of two key steps, and the sequence can vary depending on the microbial consortia present.[5][14]

  • Reductive Dechlorination First: In this pathway, microorganisms utilize the chlorinated aromatic ring as a terminal electron acceptor in a process known as organohalide respiration. Chlorine atoms are sequentially removed and replaced with hydrogen atoms. For example, 2,4,5-T can be dechlorinated to form 2,5-dichlorophenoxyacetic acid (2,5-D) or 2,4-dichlorophenoxyacetic acid.[15][16]

  • Ether Bond Cleavage First: Alternatively, the initial attack can be the cleavage of the ether linkage that connects the acetic acid side chain to the aromatic ring. This reaction yields 2,4,5-trichlorophenol (2,4,5-TCP) as the primary metabolite.[5][17]

Following the initial step, a cascade of further reactions occurs. If dechlorination occurs first, the resulting di- and monochlorophenoxyacetic acids undergo subsequent dechlorination and ether cleavage. If ether cleavage occurs first, the resulting 2,4,5-TCP is then sequentially dechlorinated.

2.1.2 Sequential Pathway and Key Intermediates

Regardless of the initial step, the degradation converges on a series of common, progressively less chlorinated intermediates. A well-documented pathway involves the formation of dichlorophenols (e.g., 2,5-DCP, 3,4-DCP), followed by 3-chlorophenol (3-CP), and ultimately, phenol.[5][10][16] The complete mineralization of 2,4,5-T requires the breakdown of the phenol ring, which is often the rate-limiting step and is carried out by a syntrophic community of microorganisms.[5][10]

2.1.3 Key Microbial Players

Specific bacterial genera have been identified as key players in the anaerobic degradation of 2,4,5-T. Organohalide-respiring bacteria are essential for the dechlorination steps.

  • Dehalobacter and Dehalococcoides have been implicated in the reductive dechlorination of chlorinated phenols, which are key intermediates in 2,4,5-T breakdown.[5][10][16]

  • Desulfitobacterium species are also known to carry out dechlorination reactions.[16]

Once phenol is formed, its mineralization to methane (CH₄) and carbon dioxide (CO₂) is accomplished by syntrophic consortia, often involving:

  • Syntrophorhabdus and Smithella , which oxidize phenol.[5][10]

  • Methanogenic archaea, such as Methanofollis and Methanosaeta , which utilize the products of phenol oxidation (e.g., acetate, H₂/CO₂) to produce methane.[5][10]

Anaerobic Degradation of 2,4,5-T T245T 2,4,5-T TCP 2,4,5-Trichlorophenol T245T->TCP Ether Cleavage DPA Dichlorophenoxyacetic Acids (e.g., 2,5-D) T245T->DPA Reductive Dechlorination DCP Dichlorophenols (e.g., 2,5-DCP, 3,4-DCP) TCP->DCP Reductive Dechlorination DPA->DCP Ether Cleavage & Dechlorination CP 3-Chlorophenol DCP->CP Reductive Dechlorination Phenol Phenol CP->Phenol Reductive Dechlorination Mineralization Mineralization (CO₂ + CH₄) Phenol->Mineralization Syntrophic Metabolism

Anaerobic degradation pathways of 2,4,5-T in groundwater.
Aerobic Degradation

While less common in saturated, anoxic groundwater zones, aerobic degradation can occur in shallow aquifers or during engineered bioremediation involving oxygen sparging.[18] This process is generally faster and more complete than anaerobic degradation. Aerobic bacteria, such as Burkholderia cepacia (formerly Pseudomonas cepacia), utilize oxygenases to initiate the breakdown of 2,4,5-T.[3][19][20] The pathway typically involves the cleavage of the ether bond to form 2,4,5-TCP, followed by hydroxylation and cleavage of the aromatic ring, ultimately leading to intermediates of central metabolism.[3]

Aerobic Degradation of 2,4,5-T T245T_aerobic 2,4,5-T TCP_aerobic 2,4,5-Trichlorophenol T245T_aerobic->TCP_aerobic Oxygenase (Ether Cleavage) DCHQ Dichlorohydroquinone TCP_aerobic->DCHQ Monooxygenase RingCleavage Ring Cleavage Products (e.g., Maleylacetate) DCHQ->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Generalized aerobic degradation pathway of 2,4,5-T by bacteria.

Abiotic Degradation Pathways

Chemical processes can also contribute to the transformation of 2,4,5-T, although their role in dark, circumneutral groundwater is often limited compared to microbial action.

Hydrolysis

Hydrolysis involves the cleavage of the ether bond by a reaction with water. For 2,4,5-T, this process is generally very slow under the typical pH (5-9) and temperature conditions found in groundwater and is not considered a significant degradation pathway.[7][9]

Photodegradation (Photolysis)

Photodegradation is the breakdown of a molecule by light energy. While this is a major degradation pathway for many herbicides in surface waters, it is irrelevant in the dark environment of groundwater.[21][22] However, it can be a significant process in sunlit surface waters that may be a source of groundwater recharge. The primary photochemical step involves either the cleavage of a carbon-chlorine bond or photoionization, leading to the formation of 2,4,5-trichlorophenol and various hydroxylated products.[2][23]

Factors Influencing Degradation in Groundwater

The rate and extent of 2,4,5-T degradation are controlled by a complex interplay of environmental factors. Understanding these factors is key to predicting the herbicide's persistence and designing effective remediation approaches.

  • Redox Potential: This is the most critical factor. The availability of electron acceptors determines the dominant metabolic process. Reductive dechlorination of 2,4,5-T is most favorable under strongly reducing, methanogenic conditions.[14] The presence of more energetically favorable electron acceptors, such as sulfate, can sometimes inhibit the dechlorination process.[14][15]

  • Availability of Electron Donors: Reductive dechlorination requires an electron donor. The presence of labile organic carbon, such as short-chain fatty acids (e.g., butyrate) or alcohols, can significantly stimulate the rate and onset of 2,4,5-T degradation by providing the necessary electrons and carbon for the dehalogenating bacteria.[14][15][16]

  • Microbial Community: The presence of specific organohalide-respiring bacteria (e.g., Dehalobacter) is an absolute requirement for anaerobic biodegradation.[5][10] Aquifers lacking these specialized microorganisms will exhibit little to no degradation.

  • Sorption and Bioavailability: 2,4,5-T can adsorb to aquifer sediments, particularly those with higher organic carbon or clay content.[4][8][12] While this can retard its transport, strong sorption can also reduce its concentration in the aqueous phase, limiting its bioavailability for microbial degradation.[8]

  • pH and Temperature: Microbial activity is generally optimal within a specific range of pH (typically 6-8) and temperature. Deviations from these optimal conditions can significantly slow degradation rates.

Experimental Methodologies for Studying Degradation

Investigating the degradation of 2,4,5-T in groundwater requires robust experimental and analytical protocols.

Anaerobic Microcosm Studies

Microcosm studies are a cornerstone for evaluating the potential for biodegradation at a specific site. They provide a self-validating system by comparing live treatments to sterile controls.

Protocol: Anaerobic Groundwater Microcosm Setup

  • Sample Collection: Aseptically collect groundwater and sediment from the target aquifer. Samples should be kept on ice and processed promptly in an anaerobic environment (e.g., a glove box) to preserve the indigenous microbial community and redox conditions.

  • Microcosm Preparation: In an anaerobic chamber, dispense a known quantity of sediment (e.g., 50 g) and groundwater (e.g., 100 mL) into sterile serum bottles.

  • Spiking: Prepare a sterile, anaerobic stock solution of 2,4,5-T isopropanolamine salt. Spike the microcosms to achieve a target initial concentration (e.g., 5-10 mg/L).

  • Amendments (Optional): To test for stimulation, amend replicate microcosms with an electron donor (e.g., sodium butyrate) and/or nutrients.

  • Controls: Prepare sterile controls by autoclaving replicate microcosms twice on consecutive days before spiking. This is crucial to distinguish biotic from abiotic degradation.

  • Incubation: Crimp-seal all bottles with butyl rubber stoppers and aluminum seals. Incubate in the dark at a temperature representative of the in-situ groundwater environment.

  • Sampling and Analysis: Periodically, sacrifice replicate microcosms from each treatment group. Extract aqueous samples for analysis of 2,4,5-T and its expected degradation products using the analytical methods described below.

Experimental workflow for a 2,4,5-T anaerobic microcosm study.
Analytical Techniques

Accurate quantification of 2,4,5-T and its polar degradation products is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Table 1: Summary of Analytical Methods

ParameterSample PreparationAnalytical MethodKey Considerations
2,4,5-T and Metabolites Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[24][25]LC-MS/MS with electrospray ionization in negative ion mode (ESI-).[24][26]Requires specific transitions for parent compound and each metabolite for accurate identification and quantification.[24]
Microbial Community DNA extraction from sediment/biomass.16S rRNA gene amplicon sequencing.Identifies the relative abundance of bacterial and archaeal genera, including potential dechlorinators and methanogens.[5][10]

Summary of Degradation Products

The transformation of 2,4,5-T in groundwater leads to a series of intermediate compounds, the presence of which can confirm that degradation is occurring.

Table 2: Key Degradation Intermediates of 2,4,5-T in Groundwater

Intermediate CompoundFormation PathwayEnvironmental Condition
2,4,5-Trichlorophenol (2,4,5-TCP)Ether bond cleavageAerobic & Anaerobic
Dichlorophenoxyacetic Acids (e.g., 2,5-D)Reductive dechlorinationAnaerobic
Dichlorophenols (e.g., 2,5-DCP, 3,4-DCP)Reductive dechlorination of 2,4,5-TCP or breakdown of Dichlorophenoxyacetic acidsAnaerobic[5][14]
Monochlorophenols (e.g., 3-CP)Reductive dechlorination of DichlorophenolsAnaerobic[5][16]
PhenolReductive dechlorination of MonochlorophenolsAnaerobic[5][14][15]
CO₂ and CH₄Mineralization of phenol and other intermediatesAerobic (CO₂) or Anaerobic (CO₂ + CH₄)[5][10]

Conclusion and Future Perspectives

The environmental fate of 2,4,5-T isopropanolamine salt in groundwater is governed by the degradation of the dissociated 2,4,5-T anion. The primary pathway for its natural attenuation is anaerobic microbial degradation, a multi-step process involving reductive dechlorination and ether bond cleavage, mediated by specific microbial consortia. This process is often slow and highly dependent on the local redox conditions and the availability of suitable electron donors. While abiotic processes like hydrolysis are negligible, the potential for degradation exists if the requisite microorganisms are present.

Future research should focus on enhancing the rates of anaerobic degradation through biostimulation (addition of electron donors) and bioaugmentation (introduction of known dehalogenating cultures). Advanced molecular techniques, such as metagenomics and metatranscriptomics, can provide deeper insights into the functional genes and microbial interactions driving the complete mineralization of this legacy contaminant, paving the way for more predictable and efficient in-situ bioremediation technologies.[27]

References

  • Li, X., et al. (2024). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Ecological Processes. [Link]

  • Getoff, N., & Solar, S. (2007). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences. [Link]

  • Gibson, S. A., & Suflita, J. M. (1990). Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer. Applied and Environmental Microbiology. [Link]

  • Crosby, D. G., & Wong, A. S. (1973). Photodecomposition of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in water. Journal of Agricultural and Food Chemistry. [Link]

  • Broholm, M. M., et al. (2001). Fate of the herbicides 2,4,5-T, atrazine, and DNOC in a shallow, anaerobic aquifer investigated by in situ passive diffusive emitters and laboratory batch experiments. Journal of Contaminant Hydrology. [Link]

  • Romero, J., et al. (2015). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Chemical Physics Letters. [Link]

  • University of Hertfordshire. 2,4,5-trichlorophenoxyacetic acid. Agriculture and Environment Research Unit (AERU). [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for 2, 4, 5-T. [Link]

  • Collaborative for Health & Environment. 2,4,5-T. [Link]

  • Rotterdam Convention. 2,4,5-T and its salts and esters. [Link]

  • SIELC Technologies. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. [Link]

  • Nguyen, T. H., et al. (2020). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express. [Link]

  • Le, T. D., et al. (2024). Highly Efficient Removal of 2,4,5-Trichlorophenoxyacetic Acid by Adsorption and Photocatalysis Using Nanomaterials with Surface Coating by the Cationic Surfactant. Langmuir. [Link]

  • ResearchGate. Anaerobic degradation of 2,4,5-T (a) and formation of 2,5-D (b) in enrichment.... [Link]

  • Norris, L. A. (1981). THE BEHAVIOR OF 2,4,5-T AND TCDD IN THE ENVIRONMENT. USDA Forest Service. [Link]

  • Gibson, S. A., & Suflita, J. M. (1990). Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols. Applied and Environmental Microbiology. [Link]

  • CORESTA. Dicamba, 2,4-D, 2,4,5-T. [Link]

  • ResearchGate. Mineralization of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) herbicide.... [Link]

  • PubChem. Trichlorophenoxyacetic acid. National Institutes of Health. [Link]

  • Rodríguez-Gómez, R., et al. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Molecules. [Link]

  • Karns, J. S., et al. (1983). Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology. [Link]

  • Kilbane, J. J., et al. (1982). Detoxification of 2,4,5-trichlorophenoxyacetic acid from contaminated soil by Pseudomonas cepacia. Applied and Environmental Microbiology. [Link]

  • EAWAG. 2,4,5-Trichlorophenoxyacetic Acid Pathway Map. Biocatalysis/Biodegradation Database. [Link]

  • Clark, S. E., & Pitt, R. (2012). Pollutant fate and transport in stormwater infiltration systems. In Stormwater, Water Quality and Conservation. IntechOpen. [Link]

  • Zablotowicz, R. M., et al. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

  • Al-Fathi, H., et al. (2019). Anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid by enrichment cultures from freshwater sediments. Environmental Science and Pollution Research. [Link]

  • Schneider, M. J., et al. (2015). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science. [Link]

  • Nguyen, T. H., et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology. [Link]

  • Australian and New Zealand Guidelines for Fresh and Marine Water Quality. 2,4,5-T in freshwater and marine water. [Link]

  • U.S. Environmental Protection Agency. (2013). Introduction to In Situ Bioremediation of Groundwater. [Link]

  • Kazumi, J., et al. (1995). Biodegradation of the herbicides 2,4‐dichlorophenoxyacetic acid, 2,4,5‐trichlorophenoxyacetic acid, and 2‐methyl‐4‐chlorophenoxyacetic acid in a sulfate‐reducing aquifer. FEMS Microbiology Ecology. [Link]

  • Kumar, M., et al. (2021). Role of some emerging agro-chemicals in groundwater contamination. In Agrochemicals in Soil and Environment: Impacts and Remediation. Elsevier. [Link]

  • Selim, H. M., & Flaminia, E. (2020). Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. Journal of Environmental Quality. [Link]

Sources

Historical Synthesis and Formulation of 2,4,5-T Isopropanolamine Salts: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a historically significant synthetic auxin herbicide developed in the late 1940s to defoliate broad-leafed plants[1]. While highly effective, the free acid of 2,4,5-T is practically insoluble in water, necessitating chemical formulation into esters or amine salts for agricultural and defoliant applications[2]. This whitepaper provides an in-depth mechanistic analysis of the historical synthesis of 2,4,5-T, the critical causality behind its notorious byproduct contamination, and the specific chemical rationale and protocols for formulating it as an isopropanolamine salt.

Mechanistic Causality in Precursor Synthesis

The industrial synthesis of 2,4,5-T is a multi-step process that requires rigorous thermodynamic control. The failure to maintain these controls historically led to severe ecological and human health consequences.

Alkaline Hydrolysis and the TCDD Causality

The synthesis begins with the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene in the presence of sodium hydroxide and a solvent (typically methanol or ethylene glycol) to produce sodium 2,4,5-trichlorophenoxide.

The Causality of Contamination: This nucleophilic aromatic substitution is highly exothermic. The reaction must be maintained strictly below 160°C. If thermal runaway occurs and temperatures exceed 180°C, a secondary bimolecular condensation (dimerization) reaction is triggered[3]. Two molecules of the trichlorophenoxide intermediate react, ejecting chloride ions to form 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[4]. TCDD is an exceptionally toxic, persistent organic pollutant[1]. Early production facilities that lacked automated temperature control feedback loops produced batches with TCDD contamination as high as 60 ppm, whereas strictly controlled processes kept TCDD levels below 0.05 ppm[1][2].

Williamson Ether Synthesis

Once the sodium 2,4,5-trichlorophenoxide is safely synthesized, it undergoes a Williamson ether synthesis variant. It is reacted with sodium chloroacetate under alkaline conditions. The phenoxide acts as a nucleophile, attacking the α -carbon of the chloroacetate, displacing the chloride ion to form the ether linkage of 2,4,5-T[3]. Subsequent acidification with hydrochloric acid precipitates the 2,4,5-T free acid.

G TCB 1,2,4,5-Tetrachlorobenzene TCP_Na Sodium 2,4,5-Trichlorophenoxide (Intermediate) TCB->TCP_Na NaOH, Solvent Heat (<160°C) TCDD 2,3,7,8-TCDD (Toxic Byproduct) TCP_Na->TCDD Thermal Runaway (>180°C) Dimerization Acid_245T 2,4,5-T Free Acid TCP_Na->Acid_245T + Sodium Chloroacetate Williamson Ether Synthesis IPA_Salt 2,4,5-T Isopropanolamine Salt (Final Formulation) Acid_245T->IPA_Salt + Isopropanolamine Aqueous Neutralization

Chemical synthesis pathway of 2,4,5-T isopropanolamine salt and TCDD side-reaction.

Formulation Rationale: Why Isopropanolamine?

The free acid of 2,4,5-T has a water solubility of merely ~150 mg/L at 25°C, making it useless for direct aqueous spraying[2]. Formulators historically had three choices: mineral salts, esters, or amine salts.

  • Esters (e.g., n-butyl ester): Highly oil-soluble and excellent at penetrating the waxy cuticles of plant leaves. However, short-chain esters are highly volatile. Post-application, they evaporate and drift into neighboring areas, destroying non-target crops[5].

  • Mineral Salts (e.g., Sodium/Potassium): While water-soluble, these salts easily dissociate. In hard water (containing Ca2+ or Mg2+ ), the phenoxy acid reacts with these cations to form insoluble precipitates, clogging spray nozzles[6].

  • Amine Salts (e.g., Isopropanolamine): Reacting 2,4,5-T with isopropanolamine (IPA) creates a highly stable, water-soluble complex. Amine salts do not readily dissociate in hard water, preventing precipitation[6]. Furthermore, they possess near-zero vapor pressure, virtually eliminating the risk of volatile vapor drift[5]. Isopropanolamine specifically was chosen over simple ammonia because the isopropyl backbone enhances the lipophilicity of the salt just enough to aid in cuticular penetration while maintaining aqueous solubility.

Quantitative Data Summaries

The following tables summarize the critical physicochemical differences driving formulation choices, as well as the kinetic causality of TCDD formation.

Table 1: Physicochemical Comparison of 2,4,5-T Formulations
Formulation TypeChemical SpeciesWater Solubility (25°C)Volatility / Drift RiskHard Water Stability
Free Acid 2,4,5-T Acid~150 mg/L (Poor)[2]LowN/A
Ester n-Butyl 2,4,5-TInsoluble (Oil Soluble)High (Vapor Drift)[5]Excellent
Amine Salt 2,4,5-T Isopropanolamine>500 g/L (Excellent)Very Low[5]Excellent[6]
Table 2: Impact of Reaction Temperature on TCDD Yield (TCP Synthesis)
Reaction TemperatureTCDD Formation MechanismResulting TCDD ConcentrationSafety Status
< 160°C Suppressed dimerization< 0.05 ppm[2]Historically Acceptable
160°C - 180°C Incipient condensation1.0 - 5.0 ppmHazardous
> 180°C Rapid thermal runaway30.0 - 60.0 ppm[1][2]Catastrophic Contamination

Self-Validating Experimental Protocols

The following historical methodologies demonstrate how the synthesis and formulation were executed. Each protocol is designed as a self-validating system, meaning the success and safety of the step are proven by measurable, intrinsic physical parameters (e.g., pH, temperature limits).

Protocol A: Temperature-Controlled Synthesis of 2,4,5-Trichlorophenol

Objective: Synthesize the precursor while actively preventing TCDD dimerization.

  • Charge Reactor: Load a high-pressure, glass-lined reactor with 1.0 molar equivalent of 1,2,4,5-tetrachlorobenzene and 2.5 molar equivalents of sodium hydroxide dissolved in methanol.

  • Pressurize and Heat: Seal the reactor and gradually heat to 140°C under continuous agitation.

  • Active Thermal Validation (Critical): Monitor the internal thermocouple. The reaction is exothermic. Engage the cooling jacket dynamically to ensure the internal temperature never exceeds 155°C . Validation: If the temperature spikes above 160°C, the batch is flagged for TCDD contamination.

  • Quench: After 4 hours, cool the reactor to 60°C and vent the pressure safely. The resulting solution contains sodium 2,4,5-trichlorophenoxide.

Protocol B: Williamson Ether Synthesis of 2,4,5-T Acid

Objective: Convert the phenoxide to the free acid.

  • Nucleophilic Substitution: To the aqueous sodium 2,4,5-trichlorophenoxide solution, add 1.1 molar equivalents of sodium chloroacetate[3].

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2 hours to ensure complete ether linkage formation.

  • Acidification & Precipitation: Cool the mixture to 20°C. Slowly titrate with 6M Hydrochloric Acid (HCl) while stirring vigorously.

  • pH Validation: Continue adding HCl until the pH stabilizes at 2.0. Validation: At pH 2.0, the sodium salt is fully protonated, and the insoluble 2,4,5-T free acid will precipitate as a light tan solid[7].

  • Filtration: Filter the precipitate, wash with cold distilled water to remove NaCl, and dry under vacuum.

Protocol C: Formulation of 2,4,5-T Isopropanolamine Salt

Objective: Convert the insoluble free acid into a highly soluble, sprayable formulation.

  • Suspension: Suspend 100g of purified 2,4,5-T free acid in 200 mL of deionized water. The mixture will be highly turbid due to insolubility.

  • Neutralization: Slowly add equimolar amounts of isopropanolamine (approx. 29.5g) dropwise under continuous mechanical stirring.

  • Visual and pH Validation: As the amine salt forms, the turbid suspension will clarify into a transparent solution[6]. Monitor the pH continuously. Stop the addition of isopropanolamine when the pH reaches exactly 7.0 - 7.5. Validation: A stable pH of 7.2 with complete optical clarity confirms 100% conversion to the amine salt without excess unreacted free amine.

  • Standardization: Dilute the clear solution with deionized water to achieve the desired commercial concentration (e.g., 480 g a.e./L)[2].

G Step1 Suspend 2,4,5-T Acid in Aqueous Medium Step2 Titrate with Isopropanolamine Step1->Step2 Agitation Step3 Monitor pH Target: 7.0 - 7.5 Step2->Step3 Exothermic Neutralization Step3->Step2 pH < 7.0 Step4 Sterile Filtration & Standardization Step3->Step4 Complete Dissolution

Experimental workflow for the aqueous formulation of 2,4,5-T isopropanolamine salt.

References

  • 2,4,5-Trichlorophenoxyacetic acid - Wikipedia Source: Wikipedia URL:[Link]

  • 2,4,5-T (Herbicide) – Study Guide Source: StudyGuides.com URL:[Link]

  • Dioxin: An Overview Source: CDC Stacks URL:[Link]

  • 2,4,5-T and its salts and esters Source: Rotterdam Convention (PIC) URL:[Link]

  • 2,4-D Past, Present, and Future: A Review (Applied formulation logic for phenoxyacetic acids) Source: ASACIM URL:[Link]

  • 2,4,5-T (Herbicide) - Overview Source: StudyGuides.com URL:[Link]

  • Trichlorophenoxyacetic acid | C8H5Cl3O3 Source: PubChem - NIH URL:[Link]

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receptor binding affinity of 2,4,5-t isopropanolamine salt in auxin pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Elucidating the Receptor Binding Affinity of 2,4,5-T in Auxin Pathways

Prepared by: Senior Application Scientist

This guide provides a detailed examination of the molecular interactions between the synthetic auxin herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its receptors within the plant auxin signaling pathway. While often formulated as an isopropanolamine salt to enhance solubility and uptake, the herbicidal activity is mediated by the 2,4,5-T acid, which acts as a potent mimic of the natural auxin, indole-3-acetic acid (IAA).[1][2] This document will dissect the core mechanism of action, delve into receptor specificity, and provide a comprehensive, field-proven protocol for quantifying these critical binding events.

The Canonical Auxin Signaling Pathway: A Foundation for Understanding Synthetic Auxin Action

To comprehend the mechanism of 2,4,5-T, one must first understand the endogenous auxin signaling cascade. This pathway is elegantly controlled by a de-repression mechanism centered around three core protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[3][4]

In a low-auxin state, Aux/IAA proteins bind to ARF transcription factors, repressing their ability to activate gene expression.[4] When intracellular auxin levels rise, auxin acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and creating a stabilized surface for the recruitment of an Aux/IAA protein.[3][5] This ternary complex formation (TIR1/AFB-auxin-Aux/IAA) signals the SCFTIR1/AFB E3 ubiquitin ligase complex to polyubiquitinate the Aux/IAA repressor.[5] The tagged repressor is then targeted for degradation by the 26S proteasome, liberating the ARF to bind to Auxin Response Elements (AREs) in the promoters of target genes and initiate transcription.[5]

Auxin Signaling Pathway cluster_low_auxin Low Auxin State cluster_high_auxin High Auxin State AuxIAA1 Aux/IAA Repressor ARF1 ARF Transcription Factor AuxIAA1->ARF1 Binds & Represses ARE1 Auxin Response Element (ARE) ARF1->ARE1 Bound Gene1 Auxin-Responsive Gene ARE1->Gene1 Transcription OFF Auxin Auxin (IAA or 2,4,5-T) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds AuxIAA2 Aux/IAA Repressor TIR1->AuxIAA2 Recruits (as molecular glue) Proteasome 26S Proteasome AuxIAA2->Proteasome Degradation SCF SCF Complex SCF->AuxIAA2 Ubiquitinates Ub Ubiquitin ARF2 ARF Transcription Factor ARE2 Auxin Response Element (ARE) ARF2->ARE2 Binds & Activates Gene2 Auxin-Responsive Gene ARE2->Gene2 Transcription ON

Figure 1: The TIR1/AFB-mediated auxin signaling pathway.

Mechanism of Action: 2,4,5-T as a High-Affinity Molecular Mimic

2,4,5-T functions as a systemic herbicide by hijacking the canonical auxin pathway.[6][7] As a structural and functional analogue of IAA, it binds to the TIR1/AFB receptor pocket.[8][9] However, unlike natural auxin which is subject to tight homeostatic control via transport and metabolism, synthetic auxins like 2,4,5-T persist within the cell.[9] This leads to the constitutive formation of the TIR1/AFB-2,4,5-T-Aux/IAA co-receptor complex, resulting in continuous degradation of Aux/IAA repressors.[5] The subsequent unabated activation of ARFs triggers uncontrolled and unsustainable expression of growth-promoting genes, leading to epinasty, tissue necrosis, and ultimately, plant death.[1][6]

Receptor Specificity and Binding Affinity

The Arabidopsis genome encodes six TIR1/AFB family proteins (TIR1 and AFB1-5), which exhibit differential binding specificities for various auxin analogues.[10][11] This selectivity is a key determinant of herbicide efficacy and selectivity. The TIR1/AFB family can be broadly grouped into clades, with TIR1 and its close homologues (AFB1, AFB2, AFB3) forming one group, and AFB4/AFB5 forming another, more distinct group.[8][12]

Biochemical and genetic studies have revealed that phenoxyacetic acid herbicides, including 2,4-D and the structurally similar 2,4,5-T, exert their effects primarily through the TIR1-type receptors.[8][9] In contrast, picolinate-type herbicides like picloram show a marked preference for the AFB5 receptor.[10][13] This differential affinity explains why mutations in TIR1 can confer resistance to 2,4-D, while mutations in AFB5 confer resistance to picloram.[5][12]

While precise dissociation constant (KD) values for 2,4,5-T are not as widely published as for IAA or 2,4-D, comparative binding assays consistently show that phenoxyacetic acids effectively induce the formation of the TIR1-Aux/IAA co-receptor complex.

Ligand Primary Receptor Target(s) Relative Binding Efficacy (vs. IAA) Comments
IAA (Indole-3-acetic acid) TIR1/AFB (all)High (Reference)Natural endogenous auxin; subject to metabolic regulation.[5]
2,4,5-T TIR1-type (TIR1, AFB1-3)HighStructurally similar to 2,4-D; acts as a persistent mimic of IAA.[8]
2,4-D TIR1-type (TIR1, AFB1-3)HighWell-studied phenoxyacetic acid; binds effectively to TIR1.[9][12]
Picloram AFB5-type (AFB4, AFB5)High (for AFB5), Low (for TIR1)Picolinate herbicide with distinct receptor selectivity.[10][11]

Table 1: Comparative Receptor Selectivity of Natural and Synthetic Auxins.

Experimental Protocol: Quantifying Binding Affinity via Surface Plasmon Resonance (SPR)

To quantitatively assess the binding affinity and kinetics of 2,4,5-T, Surface Plasmon Resonance (SPR) is the methodology of choice. SPR provides real-time, label-free analysis of molecular interactions. The principle involves measuring changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) in solution binds to another molecule (the ligand) immobilized on the chip surface.

The self-validating protocol described below is based on an established co-receptor complex assembly assay.[14][15] In this configuration, a synthetic peptide corresponding to the conserved degron motif (Domain II) of an Aux/IAA protein (e.g., IAA7) is immobilized on the chip.[10] The TIR1/AFB receptor is then introduced as the analyte in the presence of the auxin being tested. Binding is only observed if the auxin successfully acts as a "molecular glue" to bridge the interaction between the receptor in solution and the degron peptide on the chip.

SPR Workflow cluster_prep Preparation cluster_assay SPR Analysis cluster_analysis Data Processing Prot_Exp 1. Protein Expression (e.g., TIR1/AFB-ASK1 in insect cells) Prot_Pur 2. Protein Purification (Affinity Chromatography) Prot_Exp->Prot_Pur Chip_Prep 3. Chip Preparation (Immobilize Biotinylated Aux/IAA Degron Peptide) Prot_Pur->Chip_Prep Analyte_Prep 4. Analyte Preparation (Purified TIR1/AFB + Test Auxin) Association 5. Association Phase (Flow analyte over chip) Analyte_Prep->Association Dissociation 6. Dissociation Phase (Flow buffer only) Association->Dissociation Regeneration 7. Regeneration (Strip bound protein) Dissociation->Regeneration Data_Analysis 8. Data Analysis (Fit curves to determine kon, koff, and KD) Regeneration->Data_Analysis

Figure 2: Workflow for the SPR-based auxin co-receptor assembly assay.

Step-by-Step Methodology

1. Reagent and Protein Preparation:

  • Rationale: High-purity proteins are essential for accurate kinetic analysis. The TIR1/AFB proteins are often co-expressed with an ASK1 protein to ensure proper folding and stability.[10]

  • a. Express recombinant TIR1/AFB proteins (e.g., AtTIR1, AtAFB5) co-expressed with AtASK1 using a baculovirus expression system in insect cells (e.g., Hi5).

  • b. Purify the protein complexes using affinity chromatography (e.g., Strep-Tactin or Ni-NTA).

  • c. Synthesize a high-purity, N-terminally biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., AtIAA7).

  • d. Prepare stock solutions of 2,4,5-T, IAA (positive control), and a non-auxin analogue (negative control) in a suitable solvent (e.g., DMSO) and create a dilution series in SPR running buffer.

2. SPR Instrument and Chip Preparation:

  • Rationale: Immobilizing the small peptide ligand rather than the larger receptor protein maximizes the available binding sites and minimizes potential steric hindrance. A streptavidin-coated chip provides a high-affinity, stable anchor for the biotinylated peptide.[14]

  • a. Equilibrate a streptavidin-coated SPR sensor chip (e.g., Biacore SA chip) with SPR running buffer (e.g., HBS-EP+).

  • b. Inject the biotinylated Aux/IAA degron peptide solution over one of the flow cells to achieve a target immobilization level (e.g., 200-400 Response Units, RU).

  • c. Leave another flow cell unmodified or immobilize a scrambled peptide to serve as a reference surface for subtracting bulk refractive index changes and non-specific binding.

3. Co-receptor Binding Assay:

  • Rationale: The core of the experiment. The assay measures the rate of complex formation (association) and the rate of complex decay (dissociation), which together define the binding affinity.

  • a. Association: Prepare a solution containing a fixed concentration of the purified TIR1/AFB protein and a specific concentration of 2,4,5-T. Inject this mixture over the reference and active flow cells for a defined period (e.g., 120-180 seconds). An increase in RU on the active surface indicates binding.

  • b. Dissociation: Following the association phase, flow only the running buffer over the chip and monitor the decrease in RU as the ternary complex dissociates (e.g., for 300-600 seconds).

  • c. Regeneration: Inject a pulse of a regeneration solution (e.g., dilute acid or base, such as 10 mM glycine-HCl pH 2.5) to remove all bound receptor protein, preparing the surface for the next cycle.

4. Control and Validation Experiments:

  • Rationale: These steps are crucial for a self-validating system, ensuring that the observed binding is specific to the auxin-mediated interaction.

  • a. No-Auxin Control: Inject the TIR1/AFB protein solution without any auxin. No significant binding should be observed, confirming the auxin's role as a molecular glue.[10]

  • b. Positive Control: Run the assay with the natural auxin IAA to establish a benchmark for strong binding.

  • c. Concentration Series: Perform the assay across a range of 2,4,5-T and/or TIR1/AFB concentrations to determine kinetic constants (kon, koff) and the equilibrium dissociation constant (KD).

5. Data Analysis and Interpretation:

  • Rationale: Fitting the binding data to established kinetic models allows for the extraction of quantitative parameters that describe the binding affinity.

  • a. After subtracting the reference flow cell data, the resulting sensorgrams (RU vs. time) represent the specific binding interaction.

  • b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • c. From the fits, determine the association rate constant (kon), the dissociation rate constant (koff), and calculate the equilibrium dissociation constant (KD = koff / kon). A lower KD value signifies a higher binding affinity.

References

  • 2,4,5-T (Herbicide) - Overview - StudyGuides.com. (2026, March 11). Vertex AI Search.
  • Action of 2,4,5-T and 2,4-D. Vertex AI Search.
  • 2,4,5-trichlorophenoxyacetic acid - AERU - University of Hertfordshire. (2025, November 2). Vertex AI Search.
  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013, December 6).
  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. PMC.
  • Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)
  • The differential binding and biological efficacy of auxin herbicides. PMC.
  • Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. | Request PDF. (2025, August 10).
  • Auxin signaling: a big question to be addressed by small molecules. PMC.
  • 2,4,5-Trichlorophenoxyacetic acid - Wikipedia. Wikipedia.
  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (2012, April 1). PubMed.
  • TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. (2022, November 28). Frontiers.
  • Chemical Biology in Auxin Research. PMC.
  • Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. PNAS.
  • 2,4-Dichlorophenoxyacetic acid. Vertex AI Search.
  • Auxin Herbicide Action: Lifting the Veil Step by Step. PMC.
  • Dicamba, 2,4-D, 2,4,5-T - CORESTA. CORESTA.
  • Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Vertex AI Search.
  • Refining the Nuclear Auxin Response P
  • Molecular basis for AUXIN RESPONSE FACTOR protein interaction and the control of auxin response repression. (2014, March 25). PNAS.
  • 2,4,5-T - Collaborative for Health & Environment.

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Preliminary Investigation of 2,4,5-T Isopropanolamine Salt Soil Mobility: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The study of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its various formulations serves as a foundational model for understanding the environmental fate of phenoxy acid herbicides. While 2,4,5-T is largely obsolete due to historical contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during manufacturing[1], its isopropanolamine salt remains a critical subject of study. Investigating the soil mobility of this specific salt formulation provides essential insights into legacy site remediation and acts as a predictive analog for the leaching behavior of modern, highly soluble amine-salt agrochemicals.

Physicochemical Dynamics: The Causality of Mobility

To understand the mobility of the 2,4,5-T isopropanolamine salt, one must first examine its speciation in the soil matrix. Technical grade 2,4,5-T acid is sparingly soluble in water (approximately 150 mg/L)[1]. However, formulating it as an amine salt—such as the isopropanolamine salt—drastically alters its physicochemical profile, rendering it highly water-soluble[1].

When applied to soil, the salt rapidly dissociates. Given that 2,4,5-T has a pKa​ of 2.88, it exists almost exclusively as a negatively charged carboxylate anion at typical environmental pH levels (pH 5.0–8.0). Because the surfaces of soil organic matter and clay minerals are predominantly negatively charged, electrostatic repulsion prevents significant cation exchange or surface complexation. Consequently, the retention of 2,4,5-T in soil is driven almost entirely by weak hydrophobic partitioning into the soil organic carbon fraction ( foc​ )[2]. This lack of strong binding, combined with the high aqueous solubility of the dissociated salt, inherently drives the compound into the soil pore water, creating a high potential for downward mobility (leaching) to groundwater[3].

Quantitative Mobility Metrics

The following table synthesizes the critical physicochemical parameters governing the environmental fate and mobility of 2,4,5-T and its salt formulations.

ParameterValue / RangeMechanistic Implications for Soil Mobility
Water Solubility > 100,000 mg/L (Salt)Rapid dissociation and transport in the aqueous phase; minimal precipitation in pore water.
Soil Organic Carbon Partition Coefficient ( Koc​ ) 50 - 150 mL/gLow to moderate binding; highly mobile in sandy or low-carbon soils[4].
Soil Half-Life ( DT50​ ) 21 - 24 daysModerate persistence; provides a sufficient temporal window for leaching before complete microbial degradation[1].
Vapor Pressure 700 nPa at 25°CVolatilization is negligible; primary loss mechanisms are microbial degradation and leaching[1].
Acid Dissociation Constant ( pKa​ ) 2.88Exists as an anion in typical soil pH, leading to electrostatic repulsion from clay surfaces.

Experimental Workflows: Self-Validating Protocols

To accurately profile the mobility of the 2,4,5-T isopropanolamine salt, empirical testing must account for both thermodynamic partitioning and dynamic flow. As an application scientist, I rely on the following protocols because they are designed as self-validating systems, incorporating internal mass-balance checks to ensure data integrity.

Protocol 1: Batch Equilibrium Adsorption/Desorption (Modified OECD 106)

This protocol determines the distribution coefficient ( Kd​ ) and the organic carbon-normalized coefficient ( Koc​ ).

  • Matrix Preparation: Sieve field-collected soil (e.g., sandy loam, silty clay) to <2 mm.

  • Background Equilibration: Suspend 10 g of soil in 50 mL of 0.01 M CaCl2​ solution. Causality: The CaCl2​ background electrolyte is critical; it maintains the ionic strength of the solution and prevents the dispersion of clay particles, which would otherwise artificially inflate the aqueous concentration readings and skew the Kd​ calculation.

  • Spiking: Introduce the 2,4,5-T isopropanolamine salt at five distinct concentration levels (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 μ g/mL). Include a soil-free control to validate that the compound does not adsorb to the test vessel walls.

  • Equilibration: Agitate the suspensions in the dark at 20°C for 24 hours (or until kinetic equilibrium is established).

  • Phase Separation & Analysis: Centrifuge at 3000 × g for 15 minutes. Extract the supernatant and analyze via LC-MS/MS to quantify the unbound 2,4,5-T anion.

  • Desorption Phase: Replace the removed supernatant with fresh 0.01 M CaCl2​ and re-equilibrate to assess hysteresis (the irreversibility of binding).

Protocol 2: Intact Soil Column Leaching (Modified OECD 312)

While batch equilibrium provides thermodynamic data, column leaching assesses dynamic transport.

  • Column Procurement: Extract intact soil cores (30 cm depth, 5 cm diameter) using a hydraulic probe. Causality: Utilizing intact cores rather than repacked soil is imperative. Repacking destroys natural macropores and root channels, which are the primary conduits for the preferential flow of highly soluble salts.

  • Saturation & Conditioning: Slowly saturate the columns from the bottom up with 0.01 M CaCl2​ to expel entrapped air, then allow them to drain to field capacity.

  • Application: Apply the 2,4,5-T isopropanolamine salt to the soil surface at a rate equivalent to the maximum historical agricultural use rate (e.g., 2.24 kg/ha )[5].

  • Simulated Rainfall: Apply 200 mm of simulated precipitation (0.01 M CaCl2​ ) over a 48-hour period. Collect the leachate at the bottom of the column in sequential fractions.

  • Sectioning & Mass Balance: Following elution, extrude the soil core and section it into 5 cm increments. Extract the soil sections using a methanol/water mixture and analyze both the soil extracts and leachate via LC-MS/MS. A mass balance recovery of 90-110% validates the experiment.

Field Observations vs. Laboratory Predictions

While laboratory Koc​ values suggest high mobility, field studies often reveal a more complex reality. For instance,5 demonstrated that following the application of 2,4,5-T at 2.24 kg/ha in a forest watershed, the concentration in the 0–15 cm soil zone decreased by 90% within one month[5]. Crucially, no 2,4,5-T residues (<0.01 mg/kg) were detected deeper than 15 cm after three months[6]. This indicates that under natural conditions, the rapid biological degradation of the phenoxy ring often outpaces its downward physical transport, mitigating the risk of deep groundwater contamination despite the high solubility of the amine salt.

Workflow Visualization

The following diagram illustrates the logical progression and integration of the experimental methodologies described above.

G Start 2,4,5-T Isopropanolamine Salt Preparation Phase1 Phase 1: Batch Equilibrium (Thermodynamic Partitioning) Start->Phase1 Phase2 Phase 2: Column Leaching (Dynamic Transport) Start->Phase2 SoilPrep Soil Sieving & 0.01M CaCl2 Equilibration Phase1->SoilPrep ColPack Intact Core Extraction & Field Capacity Saturation Phase2->ColPack Adsorption Adsorption Kinetics (Kd, Koc Determination) SoilPrep->Adsorption Desorption Desorption Isotherms (Hysteresis Evaluation) Adsorption->Desorption Data Mobility Profiling & Environmental Fate Modeling Desorption->Data Elution Simulated Rainfall Elution (200mm) ColPack->Elution Sectioning Soil Core Sectioning & LC-MS/MS Mass Balance Elution->Sectioning Sectioning->Data

Experimental workflow for determining 2,4,5-T salt soil mobility.

Conclusion

The preliminary investigation of 2,4,5-T isopropanolamine salt soil mobility highlights the critical interplay between chemical formulation and environmental fate. While the salt formulation maximizes aqueous solubility and theoretical leaching potential, actual environmental mobility is heavily attenuated by rapid microbial degradation and weak, yet present, hydrophobic partitioning into soil organic matter. By employing rigorous, self-validating methodologies like batch equilibrium and intact column leaching, researchers can accurately model these dynamics, ensuring that legacy contamination is properly managed and future agrochemicals are designed with optimized environmental safety profiles.

References

  • Source: pic.
  • Source: oregonstate.
  • Source: oup.
  • Source: herts.ac.
  • Source: usda.
  • Source: cdc.

Sources

Photolysis and Hydrolytic Stability of 2,4,5-T Isopropanolamine Salt: A Mechanistic and Environmental Fate Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating environmental fate profiling and agrochemical development, establishing the precise degradation kinetics of formulated salts is critical. 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) isopropanolamine salt represents a classic case study in the dichotomy of environmental stability. Historically utilized as a broad-leaf herbicide, its environmental persistence and the trace contamination of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during synthesis necessitated rigorous fate profiling (1)[1].

This technical guide dissects the hydrolytic and photolytic pathways of the 2,4,5-T isopropanolamine salt, providing field-proven protocols and mechanistic causality for its degradation behavior.

Chemical Speciation and Dissociation Dynamics

Before evaluating degradation kinetics, one must establish the active species present in solution. The isopropanolamine salt of 2,4,5-T is highly water-soluble. Upon introduction to an aqueous matrix, the salt does not remain intact; it undergoes instantaneous dissociation into the protonated isopropanolamine cation and the 2,4,5-T free acid anion (1)[1].

Expertise & Causality: Because this dissociation is rapid and complete at environmental pH ranges (pH 5–9), the hydrolytic and photolytic stability of the formulated "salt" is fundamentally governed by the physicochemical properties of the 2,4,5-T anion. The isopropanolamine counter-ion plays no direct role in the primary degradation pathways of the active herbicidal moiety.

Hydrolysis A 2,4,5-T Isopropanolamine Salt B Aqueous Dissociation (pH 5 - 9) A->B Dissolution C 2,4,5-T Free Anion B->C D Isopropanolamine Cation B->D E Nucleophilic Attack (H2O / OH-) C->E Dark Incubation F No Reaction (Hydrolytically Stable) E->F Steric/Electronic Hindrance

Dissociation and hydrolytic stability workflow of 2,4,5-T isopropanolamine salt in water.

Hydrolytic Stability: Mechanisms and Protocols

Mechanistic Causality

The 2,4,5-T anion is exceptionally stable against hydrolytic cleavage (1)[1]. Hydrolysis of phenoxyacetic acids theoretically requires the cleavage of the ether linkage (-O-CH₂-COO⁻). However, the aromatic ring is heavily substituted with highly electronegative chlorine atoms at the 2, 4, and 5 positions. This creates significant electronic deactivation and steric hindrance around the ether oxygen, rendering nucleophilic attack by water molecules or hydroxide ions (OH⁻) thermodynamically unfavorable under ambient conditions.

Self-Validating Hydrolysis Protocol (OECD 111 Adapted)

To empirically validate this stability, a robust protocol must isolate hydrolysis from photolysis and microbial degradation.

  • Matrix Sterilization: Prepare sterile aqueous buffers at pH 5.0, 7.0, and 9.0. Causality: Sterilization via 0.22 µm filtration eliminates microbial degradation, ensuring any observed depletion is purely abiotic hydrolysis.

  • Dosing: Spike the buffers with ¹⁴C-radiolabeled 2,4,5-T isopropanolamine salt to a final concentration of 10 µg/L.

  • Dark Incubation: Incubate the test vessels in absolute darkness at 25°C and 50°C for 30 days. Causality: Dark conditions are critical to prevent concurrent photodegradation, acting as a self-validating control for purely hydrolytic pathways.

  • Analysis & Mass Balance: Sample aliquots at days 0, 5, 14, and 30. Analyze via High-Performance Liquid Chromatography coupled with Liquid Scintillation Counting (HPLC-LSC). A mass balance of >95% radioactivity recovery confirms no volatile losses occurred.

Quantitative Hydrolysis Data
Test ConditionTemperatureApplied SpeciesHydrolytic Half-Life (DT50)Conclusion
pH 5 Buffer25°C / 50°C2,4,5-T Anion> 30 daysHydrolytically Stable
pH 7 Buffer25°C / 50°C2,4,5-T Anion> 30 daysHydrolytically Stable
pH 9 Buffer25°C / 50°C2,4,5-T Anion> 30 daysHydrolytically Stable

Photolytic Degradation: Mechanisms and Protocols

Mechanistic Causality

In stark contrast to its hydrolytic resilience, 2,4,5-T is highly susceptible to aqueous photolysis (2)[2]. The absorption spectrum of the chlorophenoxy ring overlaps with the solar emission spectrum. Upon irradiation with UV light (e.g., 254 nm or >290 nm environmental sunlight), the molecule transitions to an excited singlet or triplet state.

Advanced nanosecond laser flash photolysis reveals two primary photochemical steps:

  • Photoionization: The excited state ejects an electron, generating a hydrated electron and a radical cation (3)[3].

  • Heterolytic C-Cl Cleavage: The absorbed energy induces the cleavage of the carbon-chlorine bonds, leading to the substitution of chlorine atoms (at the 2-, 4-, or 5- position) with hydroxyl groups (3)[3].

These pathways yield hydroxylated intermediates (e.g., 2,4-dichloro-5-hydroxyphenoxyacetic acid) and eventually lead to complete aromatic ring cleavage, forming polymeric humic acids (4)[4].

Photolysis A 2,4,5-T Anion B Excited State (Singlet/Triplet) A->B UV Photon (>290 nm) C Photoionization (Hydrated e- + Radical Cation) B->C Pathway A D Heterolytic C-Cl Cleavage B->D Pathway B E Hydroxylated Intermediates (e.g., 2,4-dichloro-5-hydroxyphenoxyacetic acid) C->E + H2O D->E + OH- F Ring Cleavage & Humic Acids E->F Secondary Photolysis

Photodegradation pathways of the 2,4,5-T anion via photoionization and C-Cl cleavage.

Self-Validating Aqueous Photolysis Protocol (EPA OPPTS 835.2240 Adapted)
  • Solution Preparation: Dissolve the 2,4,5-T salt in a sterile pH 7 buffer. Causality: Using a sterile pH 7 buffer isolates photolysis from pH-driven extremes or microbial variables, ensuring the degradation observed is exclusively photon-driven.

  • Actinometry: Utilize a chemical actinometer (e.g., uranyl oxalate or p-nitroacetophenone/pyridine) alongside the test samples. Causality: Actinometry quantifies the exact photon flux absorbed by the system, validating that the light source intensity is consistent and allowing for the accurate calculation of quantum yields.

  • Irradiation: Expose the samples to a Xenon arc lamp equipped with a >290 nm borosilicate filter to simulate natural sunlight. Maintain a parallel set of dark controls in the exact same thermal environment.

  • LC-MS/MS Kinetics: Extract samples at logarithmic time intervals and analyze via LC-MS/MS to track the exponential decay of the parent anion and the emergence of hydroxylated photoproducts (3)[3].

Quantitative Photolysis Data
Irradiation SourceWavelengthPrimary PhotoproductsPhotolysis Half-Life (DT50)
Stationary UV254 nmHydroxylated intermediates, Humic acids< 1 hour
Simulated Sunlight (Xenon)> 290 nm2,4-dichloro-5-hydroxyphenoxyacetic acid2 - 4 days
Natural Surface WaterSolar spectrum2,4,5-trichlorophenol, Ring cleavage products~ 15 days (depth dependent)

References

  • Rotterdam Convention. 2,4,5-T and its salts and esters. URL:[Link]

  • PubMed. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. URL:[Link]

  • Photochemical & Photobiological Sciences (RSC Publishing). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. URL:[Link]

  • PubMed. Photodecomposition of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in water. URL:[Link]

Sources

Methodological & Application

solid phase extraction methods for 2,4,5-t isopropanolamine salt in agricultural runoff

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Extraction of 2,4,5-T Isopropanolamine Salt from Agricultural Runoff using Solid Phase Extraction (SPE)

Introduction: The Challenge of Monitoring Phenoxy Herbicides in Aqueous Matrices

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide previously used for the control of broadleaf weeds.[1] While its use has been discontinued in many countries due to concerns over contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during its manufacturing, its persistence and historical use necessitate continued environmental monitoring.[2][3] The isopropanolamine salt of 2,4,5-T was a common formulation designed to be highly soluble in water for effective application.[3] This high water solubility, however, presents a significant analytical challenge, as it facilitates its transport from agricultural fields into surrounding water bodies via runoff.

Agricultural runoff is a complex matrix containing dissolved organic matter, suspended solids, and a myriad of other potential interferents. To achieve the low limits of detection required for environmental risk assessment, a robust sample preparation method is essential to isolate and concentrate the 2,4,5-T analyte while removing matrix interferences.[4] Solid Phase Extraction (SPE) is a widely adopted technique for this purpose, offering high recovery, significant concentration factors, and a reduction in solvent usage compared to traditional liquid-liquid extraction.[5]

This application note provides a detailed protocol for the extraction of 2,4,5-T from agricultural runoff water. The method is based on the principle of converting the water-soluble isopropanolamine salt into its less polar free acid form, followed by selective retention on a polymeric reversed-phase SPE sorbent.

Principle of the Method: pH-Mediated Retention

The core of this method relies on manipulating the ionization state of the 2,4,5-T molecule. In its isopropanolamine salt form, the compound readily dissociates in water into the isopropanolammonium cation and the 2,4,5-T anion. The anionic form is highly polar and would exhibit poor retention on a non-polar stationary phase.

To overcome this, the protocol employs a critical acidification step. By adjusting the sample pH to approximately 2-3 with a strong acid, the carboxylate group on the 2,4,5-T anion is protonated.[6] This conversion to the neutral, free acid form significantly reduces its water solubility and increases its hydrophobicity, allowing for strong retention on a non-polar or reversed-phase SPE sorbent via van der Waals interactions.[5]

A universal polymeric sorbent (e.g., a divinylbenzene-based polymer) is chosen for this application due to its high surface area, stability across a wide pH range, and excellent retention for a broad spectrum of compounds, including moderately polar herbicides.[7] After loading the sample, a wash step with acidified water removes residual polar interferences. Finally, a water-miscible organic solvent is used to disrupt the hydrophobic interactions and elute the concentrated 2,4,5-T from the sorbent for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample 1. Collect 500 mL Agricultural Runoff Filter 2. Filter Sample (0.45 µm Glass Fiber) Sample->Filter Remove Particulates Acidify 3. Acidify to pH 2-3 with H₂SO₄ Filter->Acidify Protonate Analyte Condition 4. Condition Cartridge (Methanol then Water) Acidify->Condition Load 5. Load Sample (~10 mL/min) Condition->Load Wash 6. Wash Cartridge (Acidified Reagent Water) Load->Wash Elute 7. Elute Analyte (Methanol) Wash->Elute Concentrate 8. Concentrate Eluate (Under Nitrogen Stream) Elute->Concentrate Analyze 9. Analyze by LC-MS/MS Concentrate->Analyze

Caption: Workflow for the SPE of 2,4,5-T from agricultural runoff.

Materials and Reagents

  • SPE Cartridges: Universal polymeric reversed-phase cartridges, 500 mg sorbent mass, 6 mL volume (e.g., Waters Oasis HLB, Agilent Bond Elut PPL, or equivalent).

  • Analytical Standard: 2,4,5-T certified reference standard (1000 µg/mL).

  • Solvents: HPLC or pesticide-grade methanol, acetonitrile, and reagent water.

  • Acids/Bases: Concentrated sulfuric acid (H₂SO₄), 1M Potassium hydroxide (KOH).[6]

  • Glassware: 500 mL amber glass bottles, graduated cylinders, volumetric flasks, conical centrifuge tubes.

  • Filtration: Glass fiber filters (0.45 µm pore size), vacuum filtration apparatus.

  • SPE Manifold: Standard vacuum manifold for processing up to 12 or 24 samples simultaneously.

  • Evaporation System: Nitrogen evaporation system with a water bath.

Detailed Step-by-Step Protocol

1. Sample Collection and Preparation 1.1. Collect approximately 500 mL of agricultural runoff water in a pre-cleaned amber glass bottle and store at 4°C until extraction. 1.2. Allow the sample to equilibrate to room temperature. 1.3. Set up a vacuum filtration apparatus with a 0.45 µm glass fiber filter. 1.4. Mix the sample thoroughly by inversion and filter the entire volume to remove suspended solids that could clog the SPE cartridge.[8] 1.5. Transfer the filtered sample to a clean glass container. 1.6. Crucial Step: While stirring, slowly add concentrated sulfuric acid dropwise to the sample until the pH is between 2.0 and 3.0. Verify the pH with a calibrated pH meter. This step converts the 2,4,5-T salt to its extractable acid form.[9]

2. Solid Phase Extraction Procedure 2.1. Cartridge Conditioning: 2.1.1. Place the SPE cartridges on the vacuum manifold. 2.1.2. Pass 5 mL of methanol through each cartridge. 2.1.3. Pass 5 mL of reagent water through each cartridge. Do not allow the sorbent bed to go dry before sample loading. 2.2. Sample Loading: 2.2.1. Attach sample transfer tubes or reservoirs to the top of the cartridges. 2.2.2. Load the entire acidified water sample (500 mL) through the cartridge at a flow rate of approximately 10-15 mL/min.[7] 2.3. Washing (Interference Removal): 2.3.1. After the entire sample has passed through, wash the cartridge with 5 mL of reagent water (acidified to the same pH as the sample) to remove any remaining polar interferences. 2.3.2. Dry the cartridge thoroughly by applying full vacuum for 10-15 minutes to remove all residual water. This is critical for efficient elution. 2.4. Elution: 2.4.1. Place clean collection tubes (e.g., 15 mL conical tubes) inside the manifold. 2.4.2. Elute the retained 2,4,5-T by passing two 4 mL aliquots of methanol through the cartridge. Allow the solvent to soak the sorbent bed for 1 minute for each aliquot before applying a slow vacuum to pull the eluate into the collection tube.

3. Eluate Post-Treatment and Analysis 3.1. Concentrate the combined 8 mL eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C. 3.2. Add any necessary internal standards and adjust the final volume to 1 mL with the appropriate solvent for the analytical instrument (e.g., 90:10 water:acetonitrile for reversed-phase LC-MS/MS). 3.3. The sample is now ready for instrumental analysis. LC-MS/MS operating in negative electrospray ionization (ESI) mode is highly recommended for its sensitivity and selectivity for phenoxy acid herbicides.[6]

Method Parameters and Performance

The following table summarizes the key parameters for the SPE protocol and typical performance characteristics based on established methods for phenoxy herbicides.

ParameterSpecificationRationale
Sample Volume 500 mLProvides a sufficient concentration factor for trace-level detection.
Sorbent Type Polymeric Reversed-Phase (500 mg)High capacity and stability at low pH for retaining the acidic form of 2,4,5-T.[8]
Sample pH 2.0 - 3.0Ensures complete protonation of 2,4,5-T for optimal retention.[6]
Conditioning Solvents 5 mL Methanol, 5 mL Reagent WaterActivates the sorbent's hydrophobic functional groups and wets the stationary phase.
Loading Flow Rate 10 - 15 mL/minAllows for sufficient interaction time between the analyte and the sorbent without being prohibitively slow.[7]
Wash Solvent 5 mL Acidified Reagent WaterRemoves co-extracted polar interferences without eluting the analyte.
Elution Solvent 2 x 4 mL MethanolEffectively disrupts the hydrophobic interactions to release the analyte from the sorbent.
Expected Recovery > 85%Based on typical recoveries for phenoxy acids from water matrices.[4]
Expected RSD < 10%Indicates good method precision and reproducibility.
Typical LOQ 0.001–0.010 µg/LAchievable with LC-MS/MS analysis following SPE concentration.[4]

References

  • California Environmental Protection Agency. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Department of Toxic Substances Control. Available at: [Link]

  • Stella, T. (2022, December 14). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Gross, M. S., Sanders, C. J., De Parsia, M. D., & Hladik, M. L. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. Available at: [Link]

  • TestAmerica. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,4,5-Trichlorophenol. EPA.gov. Available at: [Link]

  • MDPI. (2026, February 1). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI.com. Available at: [Link]

  • Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. Rotterdam Convention. Available at: [Link]

  • LCGC International. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. Available at: [Link]

  • Majewski, M. S., & Werner, I. (2010, June 15). Development of a solid phase extraction method for agricultural pesticides in large-volume water samples. PubMed. Available at: [Link]

  • Collaborative for Health & Environment. (2011). 2,4,5-T. che.org. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Update of Human Health Ambient Water Quality Criteria: 2,4,5-Trichlorophenol 95-95-4. Regulations.gov. Available at: [Link]

  • U.S. Geological Survey. (n.d.). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. USGS.gov. Available at: [Link]

  • TapWaterData. (n.d.). 2,4,5-T in Drinking Water | Health Effects & Filters. TapWaterData.org. Available at: [Link]

  • CORESTA. (n.d.). Dicamba, 2,4-D, 2,4,5-T. coresta.org. Available at: [Link]

  • National Institutes of Health. (2023, March 29). Analysis of Residues in Environmental Samples. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides. Request PDF. Available at: [Link]

  • Elsevier. (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. sciencedirect.com. Available at: [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. scioninstruments.com. Available at: [Link]

  • ACS Publications. (2000, July 7). Pressurized Fluid Extraction of Nonpolar Pesticides and Polar Herbicides Using In Situ Derivatization. Analytical Chemistry. Available at: [Link]

  • MDPI. (2026, March 11). PFAS in Peri-Urban Agricultural Water: Assessing the Hazard Index in an Organic Farming Environment in Maryland, USA. MDPI.com. Available at: [Link]

Sources

Topic: Advanced Sample Preparation Techniques for the Quantification of 2,4,5-T and its Isopropanolamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and protocols for the sample preparation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its isopropanolamine salt for quantitative analysis. As a phenoxyacetic acid herbicide, the accurate determination of 2,4,5-T in various matrices is critical for environmental monitoring, food safety, and toxicological studies. This guide emphasizes the causality behind experimental choices, offering detailed, step-by-step protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to achieve reliable and reproducible quantification using modern analytical instrumentation such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analyte and the Challenge

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide used for the control of broadleaf plants.[1] It was a primary component in the controversial defoliant Agent Orange.[1][2] Due to toxicity concerns, largely linked to contamination with the dioxin TCDD during its manufacturing, its use has been banned in many countries.[2][3][4] However, its persistence in the environment necessitates robust and sensitive analytical methods for its continued monitoring.

The isopropanolamine salt of 2,4,5-T is a formulation designed to enhance its solubility in water for easier application.[4] From an analytical perspective, the quantification target is almost universally the parent acid, 2,4,5-T. Therefore, sample preparation methods are designed to convert any salt forms into the free acid, which can then be efficiently extracted from the sample matrix.

The primary challenge in analyzing 2,4,5-T is its presence at trace levels within complex matrices such as soil, water, and food products. Effective sample preparation is paramount to isolate the analyte from interfering components, concentrate it to detectable levels, and ensure compatibility with the analytical instrument.

Key Chemical Properties of 2,4,5-T:

  • Form: Colorless to tan crystalline solid.[5]

  • Solubility: Sparingly soluble in water (150 mg/L), but its amine and alkali metal salts are water-soluble.[3][4]

  • Nature: It is an acidic compound, a property that is fundamental to its extraction.

Principle of Extraction: pH Adjustment is Key

The quantification of 2,4,5-T from its isopropanolamine salt form hinges on a critical, yet straightforward, chemical principle. In aqueous solution, the salt exists as the isopropanolammonium cation and the 2,4,5-T anion. To extract the 2,4,5-T into a non-polar organic solvent, it must be converted to its neutral, acidic form. This is achieved by acidifying the sample to a pH well below the pKa of the carboxylic acid group of 2,4,5-T. This protonation makes the molecule significantly less water-soluble and more soluble in organic solvents, enabling its efficient partitioning away from the aqueous matrix.

Caption: Protonation of 2,4,5-T for phase transfer.

Overview of Sample Preparation Workflows

The choice of a sample preparation technique is dictated by the sample matrix, the required limit of quantification (LOQ), laboratory throughput, and the intended analytical instrument. The three most common and effective workflows are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS.

TechniquePrimary ApplicationPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Water, simple liquid matricesPartitioning between two immiscible liquids based on relative solubility.[6]Simple, low cost for basic setups.Time-consuming, uses large volumes of hazardous solvents, prone to emulsions.[7]
Solid-Phase Extraction (SPE) Water, urine, filtered extractsPartitioning between a solid sorbent and a liquid phase.[8]High concentration factors, clean extracts, reduced solvent use, potential for automation.[7]Higher cost of consumables, potential for cartridge clogging.[7]
QuEChERS Soil, food, complex solid/semi-solid matricesAcetonitrile extraction followed by salting-out and dispersive SPE (d-SPE) cleanup.[9][10][11]Fast, high throughput, low solvent usage, effective for a wide range of pesticides.[10][11]Extracts can have more matrix components than SPE; may require matrix-matched calibration.[12]

Detailed Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is ideal for determining trace levels of 2,4,5-T in drinking, ground, or surface water. It is based on established methods for phenoxy acid herbicides.[8][13]

Causality: The sample is first acidified to protonate the 2,4,5-T, increasing its hydrophobicity. It is then passed through a reversed-phase (e.g., C18) or a polymer-based (e.g., Oasis HLB) SPE cartridge. The non-polar 2,4,5-T acid is retained on the sorbent while polar impurities are washed away. A small volume of organic solvent is then used to elute the concentrated analyte, resulting in a clean, concentrated extract ready for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Step-by-Step Methodology:

  • Sample Collection & Preservation: Collect a representative water sample (e.g., 500 mL) in an amber glass bottle. If not analyzed immediately, preserve by acidifying to pH < 2 and store at 4°C.

  • Sample Preparation:

    • Filter the water sample through a 0.7-µm glass fiber filter to remove particulates.[14]

    • If not already preserved, acidify the sample to pH 2-3 using concentrated HCl or formic acid.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., 500 mg C18 or polymer-based equivalent).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (at pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5-10 mL of reagent water (pH 2-3) to remove any remaining polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by drawing a vacuum through it for 10-15 minutes or using a stream of nitrogen. This step is crucial for ensuring efficient elution with a non-aqueous solvent.

  • Elution:

    • Elute the retained 2,4,5-T with a small volume of an appropriate solvent. A common choice is 2 x 3 mL of methanol or acetonitrile. Collect the eluate in a clean collection tube. Using methanol with 5% NH3 has also been shown to be effective.[7][8]

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis.

  • Analysis:

    • The sample is now ready for injection into the LC-MS/MS system, operating in negative electrospray ionization (ESI-) mode for highest sensitivity.[15][16]

Protocol 2: QuEChERS for Soil and Agricultural Produce

The QuEChERS method is exceptionally effective for complex solid matrices.[10][11] This protocol is adapted from standard QuEChERS procedures for pesticide residue analysis.[17]

Causality: The process begins with hydrating the sample (if dry, like soil) and then extracting the 2,4,5-T with acetonitrile. A mixture of salts (MgSO₄ for removing water and NaCl or NaOAc to induce phase separation) is added, partitioning the acetonitrile from the aqueous/solid phase. An aliquot of the acetonitrile supernatant is then cleaned up using dispersive SPE (d-SPE), where a sorbent like Primary Secondary Amine (PSA) removes organic acids and other interferences, while C18 removes non-polar interferences.

Caption: QuEChERS workflow for solid samples.

Step-by-Step Methodology:

  • Sample Homogenization:

    • Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil). For soil, ensure it is sieved to remove large debris.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of reagent water (this step can be adjusted or omitted for high-moisture samples).

    • Add 15 mL of 1% acetic acid in acetonitrile. The acid ensures the 2,4,5-T remains in its protonated form.

    • Cap and shake vigorously for 1 minute.

  • Salting-Out / Partitioning:

    • Add a QuEChERS salt packet (commonly containing 6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6-8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The d-SPE tube should contain anhydrous MgSO₄ (to remove residual water), PSA (to remove organic acids), and C18 (to remove fats and other non-polar interferences).

    • Cap and shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot from the cleaned supernatant and transfer it to an autosampler vial.

    • The extract can be analyzed directly by LC-MS/MS or a solvent exchange can be performed if required. For enhanced sensitivity, a concentration step may be added.

Protocol 3: Derivatization for GC-MS Analysis

For laboratories equipped with GC-MS, derivatization is necessary to analyze acidic herbicides like 2,4,5-T.[18] This process converts the polar carboxylic acid group into a less polar, more volatile ester.

Causality: The polar -COOH group of 2,4,5-T is not volatile enough for gas chromatography. By reacting it with a derivatizing agent (e.g., trimethylsilyldiazomethane or BSTFA), it is converted into its methyl ester or TMS-ester, respectively.[19][20] These esters are much more volatile and thermally stable, allowing them to pass through a GC column and be detected by the mass spectrometer.

Step-by-Step Methodology (using Trimethylsilyldiazomethane - TMSD):

This protocol follows the extraction and concentration steps from either SPE or LLE.

  • Prepare a Dry Extract: Ensure the sample extract obtained from SPE or LLE is completely dry and free of water, as water can interfere with the derivatization reaction.[20] The solvent should be exchanged to one compatible with the derivatization agent, such as a mixture of methanol and toluene.

  • Derivatization Reaction:

    • To the concentrated extract in a vial, add a small amount of methanol to act as a catalyst.

    • Add an excess of trimethylsilyldiazomethane (TMSD) solution (typically 2.0 M in hexanes). The appearance of a persistent yellow color indicates the reaction is complete.

    • Allow the reaction to proceed for 30-60 minutes at room temperature or with gentle heating (e.g., 50°C) to ensure completion.

  • Quenching:

    • Add a small amount of acetic acid or formic acid to quench any excess TMSD.

  • Analysis:

    • The derivatized sample is now ready for injection into the GC-MS.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, any of these protocols must be properly validated. Key validation parameters include:

  • Linearity & Range: Establish a calibration curve with at least 5-7 concentration points. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy (Recovery): Analyze spiked blank matrix samples at low, medium, and high concentrations. Recoveries should typically fall within the 70-120% range.

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. RSDs should ideally be <15-20%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. The LOQ for 2,4,5-T in water can be as low as a few ng/L using modern LC-MS/MS systems.[2][21]

Conclusion

The successful quantification of 2,4,5-T and its isopropanolamine salt is highly dependent on a well-designed and executed sample preparation strategy. The fundamental step for all methods is the acidification of the sample to convert the analyte to its extractable free acid form. For aqueous samples, Solid-Phase Extraction offers excellent concentration and cleanup with reduced solvent consumption. For complex solid matrices like soil and food, the QuEChERS method provides a rapid, high-throughput, and effective solution. While LC-MS/MS allows for direct analysis of the extracted acid, GC-MS requires an additional derivatization step to ensure volatility. By understanding the chemical principles behind each step and adhering to validated protocols, researchers can achieve accurate and defensible results for the monitoring of this important environmental contaminant.

References

  • LCGC International. QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available from: [Link]

  • Gao, Y., et al. (2021). Determination of seven phenoxy acid herbicides in water by dispersive solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry based on cationic metal-organic framework mixed matrix membrane. Chinese Journal of Chromatography. Available from: [Link]

  • López-López, T., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules. Available from: [Link]

  • Phenomenex. QuEChERS Method for Pesticide Residue Analysis. Available from: [Link]

  • Kim, H. Y., et al. (2013). Modified QuEChERS Multi-Residue Analysis Method for 61 pesticides in Fruits using with HPLC and GC-ECD/NPD. ResearchGate. Available from: [Link]

  • Chee, K. K., et al. (2014). Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters. Journal of Chromatography A. Available from: [Link]

  • Asberg, D., & Törnkvist, A. (2000). Development of a Solid-Phase Extraction Method for Phenoxy Acids and Bentazone in Water and Comparison to a Liquid-Liquid Extraction Method. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • American Chemical Society. Development of a Solid-Phase Extraction Method for Phenoxy Acids and Bentazone in Water and Comparison to a Liquid−Liquid Extraction Method. Available from: [Link]

  • Fischer, J., & Jaksch, T. (2008). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Journal of Separation Science. Available from: [Link]

  • Cortada, C., et al. (2006). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Japanese Ministry of Health, Labour and Welfare. Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). Available from: [Link]

  • SIELC Technologies. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. Available from: [Link]

  • Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8321: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography-Thermospray-Mass Spectrometry (HPLC-TS-MS) or Ultraviolet (UV) Detection. Available from: [Link]

  • Restek. Pesticide Analysis Guide. Available from: [Link]

  • Sakkas, V. A., et al. (2002). Determination of acid herbicides in water by LC/MS/MS. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2012). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Available from: [Link]

  • Ruckendorfer, H., & Lindner, W. (1984). Trace analysis of 2,4,5,TP and other acidic herbicides in wheat using multicolumn-HPLC. International Journal of Environmental Analytical Chemistry. Available from: [Link]

  • Rodriguez, I., et al. (2000). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A. Available from: [Link]

  • Stella, O. O., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Research Square. Available from: [Link]

  • Mondal, T., et al. (2020). The Dispersive Liquid–Liquid Extraction Method Coupled with HPLC and its Application in Determining S-triazine group of herbicides in Soil samples. Oriental Journal of Chemistry. Available from: [Link]

  • SCIEX. Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. Available from: [Link]

  • Zabaleta, I., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. International Journal of Environmental Research and Public Health. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. Available from: [Link]

  • Wikipedia. Liquid–liquid extraction. Available from: [Link]

  • U.S. Geological Survey. Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Available from: [Link]

  • Agilent Technologies. Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61394, 2,4-D isopropanolamine salt. Available from: [Link]

  • Zenkevich, I. G. Acids: Derivatization for GC Analysis.
  • Mohammadi, A., et al. (2018). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. Available from: [Link]

  • Agilent Technologies. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Available from: [Link]

  • Psathaki, M., et al. (2006). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]

  • Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available from: [Link]

  • Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available from: [Link]

  • Rotterdam Convention. 2,4,5-T and its salts and esters. Available from: [Link]

  • World Health Organization. Guidelines for drinking-water quality. Available from: [Link]

  • Al-Qaim, F. F., et al. (2014). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. International Journal of Advances in Chemistry. Available from: [Link]

  • Collaborative for Health & Environment. 2,4,5-T. Available from: [Link]

  • National Institute for Environmental Studies Japan. III Analytical Methods. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

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microbial degradation assay protocols for 2,4,5-t isopropanolamine salt

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Protocols for Assessing the Microbial Degradation of 2,4,5-T Isopropanolamine Salt

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing microbial degradation assays for 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) isopropanolamine salt. The focus is on providing both the theoretical underpinnings and practical, step-by-step protocols to ensure robust and reproducible results.

Introduction: The Environmental Legacy of 2,4,5-T

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide developed to control broad-leafed plants.[1] Its most notorious application was as a primary component of Agent Orange, used extensively during the Vietnam War.[1][2] The manufacturing process of 2,4,5-T often resulted in contamination with the highly toxic and carcinogenic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), leading to severe environmental and health consequences.[1] Due to these concerns, its use has been banned or severely restricted in many countries since the 1980s.[1]

The isopropanolamine salt of 2,4,5-T is a formulation designed to improve its solubility in water for application purposes. Despite its restricted use, understanding its environmental fate, particularly through microbial degradation, remains critical for the remediation of contaminated sites and for assessing the persistence of related chlorophenoxy herbicides.

Scientific Principles of 2,4,5-T Biodegradation

The persistence of a chemical in the environment is largely determined by its susceptibility to microbial degradation. For 2,4,5-T, this process is challenging due to the stable aromatic ring and multiple chlorine substituents. However, various microorganisms have evolved enzymatic machinery to utilize this compound as a source of carbon and energy.

Key Microbial Degraders

A limited but potent group of microorganisms is known to break down 2,4,5-T. The most well-documented aerobic degraders belong to bacterial genera such as Burkholderia, Sphingomonas, and Nocardioides.[3] These organisms are typically isolated from soils with a long history of herbicide contamination.[3] Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also demonstrated the ability to degrade 2,4,5-T, often through the action of non-specific extracellular enzymes.[2]

Metabolic Pathways: Aerobic vs. Anaerobic Degradation

Microbial breakdown of 2,4,5-T proceeds through distinct pathways depending on the presence or absence of oxygen.

  • Aerobic Degradation: This is the most efficient pathway for complete mineralization. The initial and rate-limiting step is typically catalyzed by a dioxygenase enzyme, which cleaves the ether bond to remove the acetic acid side chain, forming 2,4,5-trichlorophenol (2,4,5-TCP).[3] Subsequent enzymes hydroxylate and cleave the aromatic ring, funneling the intermediates into central metabolic pathways.

  • Anaerobic Degradation: In oxygen-depleted environments like sediments and certain aquifers, degradation occurs via reductive dechlorination.[4][5] Microorganisms sequentially remove chlorine atoms from the aromatic ring, producing intermediates such as 2,5-dichlorophenoxyacetate and 3-chlorophenol before the ring is eventually cleaved.[4][5] This process is generally slower than aerobic degradation.

cluster_0 Aerobic Pathway cluster_1 Anaerobic Pathway T_245 2,4,5-T TCP_245 2,4,5-Trichlorophenol T_245->TCP_245 Dioxygenase DCP Dichlorocatechols TCP_245->DCP Monooxygenase RingCleavage Ring Cleavage Products DCP->RingCleavage TCA TCA Cycle RingCleavage->TCA T_245_ana 2,4,5-T DCPA Dichlorophenoxyacetates T_245_ana->DCPA Reductive Dechlorination CPA Chlorophenoxyacetate DCPA->CPA Reductive Dechlorination Phenol Phenol CPA->Phenol Mineralization Mineralization Phenol->Mineralization

Caption: Simplified aerobic and anaerobic degradation pathways of 2,4,5-T.

Application Notes: Designing a Robust Biodegradation Assay

A successful degradation assay relies on a well-designed experimental setup that includes appropriate controls and sensitive analytical methods. The choice of assay often depends on the regulatory context and research question.

Regulatory Framework: OECD Guidelines

The Organisation for Economic Co-operation and Development (OECD) provides a series of internationally recognized guidelines for testing the biodegradability of chemicals. The OECD 301 series, "Ready Biodegradability," is the most common starting point.[6] A chemical is considered "readily biodegradable" if it achieves >60% mineralization (conversion to CO₂) or >70% Dissolved Organic Carbon (DOC) removal within a 10-day window during a 28-day test.[6][7][8] Passing this stringent test indicates a substance will not persist in the environment.[9]

Inoculum: The Source of Microbial Activity

The choice of microbial inoculum is critical and depends on the assay's objective.

  • Standard Inoculum: For regulatory tests like the OECD 301 series, a mixed microbial population from a source like the activated sludge of a domestic wastewater treatment plant is used.[6] This represents a "non-adapted" community.

  • Enriched Inoculum: To study the degradation potential in a specific environment, an enrichment culture is developed. This involves incubating a sample (e.g., soil, sediment) from a contaminated site with 2,4,5-T as the sole carbon source over multiple transfers.[10][11][12] This process selects for and increases the population of potent degrader organisms.

Experimental Controls: The Key to Self-Validation

Every degradation study must include a set of controls to ensure the observed loss of the test substance is due to microbial activity.

Control Type Composition Purpose
Test Vessel Mineral Medium + Inoculum + 2,4,5-T SaltMeasures the total degradation (biotic + abiotic) of the test substance.
Inoculum Control (Blank) Mineral Medium + InoculumMeasures background microbial activity (e.g., endogenous respiration) in the absence of the test substance.[6]
Abiotic/Sterility Control Mineral Medium + 2,4,5-T Salt (No Inoculum)Measures non-biological loss of the substance due to processes like hydrolysis or photolysis.
Reference Control Mineral Medium + Inoculum + Readily Degradable Substance (e.g., Sodium Benzoate)Verifies the viability and activity of the microbial inoculum under the test conditions.[6][13]

Detailed Experimental Protocols

Protocol 1: Enrichment and Isolation of 2,4,5-T Degrading Bacteria

This protocol describes how to enrich and isolate bacteria capable of using 2,4,5-T as a primary carbon and energy source from a contaminated soil sample.

Materials:

  • Soil from a site with a history of herbicide application.

  • Minimal Salt Medium (MSM).

  • 2,4,5-T Isopropanolamine Salt stock solution.

  • Sterile flasks, test tubes, and petri plates.

  • Shaking incubator.

Minimal Salt Medium (MSM) Composition:

ComponentConcentration (g/L)
K₂HPO₄1.5
KH₂PO₄0.5
(NH₄)₂SO₄1.0
MgSO₄·7H₂O0.2
NaCl0.5
FeSO₄·7H₂O0.01
CaCl₂·2H₂O0.01
Distilled Water1 L
(Adjust pH to 7.0 before autoclaving)

Procedure:

  • Primary Enrichment: Add 10 g of sieved soil to a 250 mL flask containing 100 mL of sterile MSM.[10] Add 2,4,5-T isopropanolamine salt to a final concentration of 50-100 mg/L.

  • Incubation: Incubate the flask at 30°C on a rotary shaker (150 rpm) for 2-4 weeks.[10]

  • Subculturing: Transfer 1 mL of the enriched culture into a new flask with 100 mL of fresh MSM and 2,4,5-T.[10] Repeat this transfer process at least 3-5 times to ensure a highly adapted microbial consortium.

  • Isolation: After the final enrichment cycle, perform serial dilutions of the culture and plate onto MSM agar plates containing 2,4,5-T as the sole carbon source.

  • Purification: Incubate plates for 7-14 days. Select distinct colonies and re-streak them onto fresh plates to obtain pure isolates.[11]

  • Verification: Confirm the degradative capability of pure isolates by growing them in liquid MSM with 2,4,5-T and monitoring its disappearance via HPLC.

Protocol 2: Ready Biodegradability Test (based on OECD 301F - Manometric Respirometry)

This protocol measures oxygen consumption to determine the extent of mineralization of 2,4,5-T.

Materials:

  • Manometric respirometer system.

  • Activated sludge inoculum.

  • OECD Mineral Medium.

  • 2,4,5-T Isopropanolamine Salt.

  • Sodium Benzoate (Reference Substance).

Procedure:

  • Inoculum Preparation: Collect fresh activated sludge. Homogenize and aerate it for several hours. The final concentration in the test vessels should be approximately 30 mg/L solids.

  • Vessel Setup: Prepare the test, blank, reference, and abiotic control vessels as described in the table above. The test substance concentration should be around 100 mg/L, providing at least 20-50 mg/L of Theoretical Oxygen Demand (ThOD).

  • ThOD Calculation: The ThOD is the mass of oxygen required to completely oxidize a substance. For 2,4,5-T (C₈H₅Cl₃O₃), the ThOD is 0.94 g O₂/g. The isopropanolamine salt form must be accounted for in the final calculation.

  • Incubation: Seal the vessels and place them in the respirometer. Incubate at a constant temperature (e.g., 20-25°C) in the dark for 28 days.[8]

  • Data Collection: The respirometer will automatically measure the pressure changes resulting from oxygen consumption over time.

  • Calculation of Biodegradation:

    • Calculate the net oxygen consumption in the test and reference vessels by subtracting the consumption in the inoculum blank.

    • Express the result as a percentage of the ThOD: % Biodegradation = (O₂ consumed (mg/L) / ThOD (mg/L)) x 100

  • Data Analysis: Plot % Biodegradation vs. time. Determine if the pass level (60%) is reached and if it occurs within the 10-day window.[8]

cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assay Setup cluster_run Phase 3: Incubation & Monitoring cluster_analysis Phase 4: Data Analysis P1 Prepare Mineral Medium S1 Assemble Respirometer Vessels: - Test Substance - Inoculum Blank - Reference Control - Abiotic Control P1->S1 P2 Prepare Inoculum (e.g., Activated Sludge) P2->S1 P3 Prepare Test Substance (2,4,5-T Salt) & Controls P3->S1 R1 Incubate for 28 Days (Constant Temp, Dark) S1->R1 R2 Monitor Degradation: - O2 Consumption (Respirometry) - Compound Concentration (HPLC) R1->R2 A1 Calculate % Biodegradation R2->A1 A2 Plot Degradation Curves A1->A2 A3 Assess vs. Pass Levels (e.g., 60% in 10-day window) A2->A3

Caption: General experimental workflow for a microbial degradation assay.

Analytical Methods for Monitoring Degradation

Direct measurement of the parent compound and its major metabolites is essential for confirming degradation and elucidating the pathway.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for quantifying 2,4,5-T and its polar metabolites from aqueous samples.[10] It offers excellent sensitivity and reproducibility.

HPLC Parameter Typical Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Acetic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detector UV at 230 nm or 288 nm
Injection Volume 20 µL
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying a wide range of pesticides and their degradation products in complex matrices like soil.[14] Analysis of acidic herbicides like 2,4,5-T often requires a derivatization step (e.g., methylation) to increase volatility.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a cost-effective and high-throughput method for screening large numbers of samples for the presence of 2,4,5-T, though it may show cross-reactivity with structurally similar compounds.[15][16]

References

  • Indian Ecological Society. (n.d.). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli.
  • Nguyen, H. T., et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology. Retrieved from [Link]

  • Lechner, U., et al. (2018). Anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid by enrichment cultures from freshwater sediments. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • Nguyen, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid (2,4-D). CDC. Retrieved from [Link]

  • Li, X., et al. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. Retrieved from [Link]

  • MDPI. (n.d.). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2, 4, 5-T. Retrieved from [Link]

  • OECD. (2001). Proposal for a New Guideline 302D. Inherent Biodegradability - Concawe Test. Retrieved from [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

  • MDPI. (2023). Isolation and Characterization of Novel Butachlor-Degrading Bacteria from Rice Paddy Soils. Retrieved from [Link]

  • Manclús, J. J., et al. (2002). Assessment of enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil. ResearchGate. Retrieved from [Link]

  • Manclús, J. J., et al. (2002). Assessment of enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil. PubMed. Retrieved from [Link]

  • Habe, H., et al. (2021). Enrichment and Isolation of Surfactin-degrading Bacteria. Semantic Scholar. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry. USGS Publications Warehouse. Retrieved from [Link]

  • Impact Solutions. (2025). OECD 301 testing for chemical manufacturers. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]

Sources

Advanced Isotopic Labeling Techniques for Environmental Tracing of 2,4,5-T Isopropanolamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to address the complex analytical challenges associated with tracing phenoxy herbicides in environmental matrices. 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a highly persistent synthetic auxin. When formulated as an isopropanolamine (IPA) salt, its environmental mobility, solubility, and degradation kinetics are fundamentally altered.

To accurately map its environmental fate, we must move beyond bulk concentration measurements and employ advanced isotopic labeling. By strategically utilizing 13 C and 15 N stable isotopes, we can decouple the fate of the herbicidal active ingredient (the 2,4,5-T acid) from its formulation adjuvant (the IPA salt), track microbial mineralization pathways, and identify the specific microbial consortia responsible for its degradation[1][2].

Mechanistic Rationale & Degradation Pathways

When the 2,4,5-T IPA salt enters a soil or aqueous matrix, it rapidly dissociates. This dissociation creates two distinct chemical trajectories: the highly mobile isopropanolamine counter-ion and the recalcitrant 2,4,5-T free acid.

The Causality of Dual-Isotope Labeling: Relying on unlabeled compounds leaves researchers blind to whether a decrease in parent compound concentration is due to complete mineralization, partial degradation into toxic intermediates (like 2,4,5-Trichlorophenol), or irreversible binding to soil organic matter (bound residues).

  • 13 C-Ring Labeling ([ 13 C 6​ ]-2,4,5-T): Labeling the aromatic core ensures that the heavy isotope is only released as 13 CO 2​ or incorporated into microbial biomass upon complete ortho-ring cleavage.

  • 15 N-Labeling ([ 15 N]-IPA): Labeling the amine group of the salt adjuvant allows us to trace whether the nitrogen is volatilized, nitrified, or assimilated by the same microbial consortium degrading the aromatic ring.

Microbial degradation of the 2,4,5-T acid is primarily initiated by alpha-ketoglutarate-dependent dioxygenases, encoded by tfdA-like and cadA genes, which cleave the ether bond to yield 2,4,5-Trichlorophenol (2,4,5-TCP)[3].

Pathway T 2,4,5-T IPA Salt (13C-Ring, 15N-IPA) Dissoc Aqueous Dissociation T->Dissoc IPA 15N-Isopropanolamine (Adjuvant Fate) Dissoc->IPA Acid 13C-2,4,5-T Free Acid (Active Herbicide) Dissoc->Acid Enzyme Microbial Oxygenases (tfdA / cadA genes) Acid->Enzyme TCP 13C-2,4,5-Trichlorophenol (2,4,5-TCP) Enzyme->TCP RingCleavage Ortho-Ring Cleavage (TCA Cycle Integration) TCP->RingCleavage

Figure 1: 2,4,5-T IPA Salt Environmental Degradation Pathway

Experimental Workflows & Protocols

The following protocols represent a self-validating system designed to synthesize the tracer, apply it to environmental microcosms, and extract functional genomic and kinetic data.

Protocol 1: Synthesis of Dual-Labeled[ 13 C 6​ , 15 N]-2,4,5-T IPA Salt

Causality: Commercially available radiolabeled standards often only label the carboxyl carbon, which is rapidly decarboxylated, leading to false assumptions of complete mineralization. Synthesizing a dual-labeled salt ensures full-molecule tracking.

  • Preparation: Dissolve 10 mmol of [ 13 C 6​ ]-2,4,5-T (aromatic ring labeled) in 50 mL of anhydrous methanol in a round-bottom flask.

  • Titration: Under continuous magnetic stirring at 25°C, add 10 mmol of [ 15 N]-isopropanolamine dropwise over 15 minutes.

  • Evaporation: Allow the reaction to stir for 1 hour to ensure complete salt formation. Evaporate the methanol under a gentle stream of high-purity nitrogen gas.

  • Lyophilization: Resuspend the residue in 10 mL of LC-MS grade water and lyophilize for 24 hours to yield a pure crystalline powder.

  • Validation Checkpoint: Confirm salt formation via Fourier Transform Infrared Spectroscopy (FTIR). You must observe a shift in the carbonyl stretching frequency from ~1710 cm −1 (free acid) to ~1610 cm −1 (carboxylate anion), confirming successful ionic bonding.

Protocol 2: DNA-Stable Isotope Probing (DNA-SIP)

Causality: DNA-SIP links microbial identity directly to metabolic function. As soil bacteria (e.g., Sphingobium, Pseudomonas) assimilate the 13 C from the 2,4,5-T ring into their biomass, their newly synthesized DNA becomes heavier, allowing physical separation from the non-degrading community[1][2].

  • Microcosm Setup: Sieve fresh agricultural soil (2 mm mesh). Spike 50 g of soil with 50 mg/kg of the synthesized [ 13 C 6​ , 15 N]-2,4,5-T IPA salt. Adjust soil moisture to 60% of its maximum water-holding capacity.

  • Incubation: Incubate microcosms in the dark at 25°C. Perform destructive sampling at Days 0, 7, 14, and 21.

  • DNA Extraction: Extract total genomic DNA using a high-yield soil DNA extraction kit. Quantify using fluorometry (e.g., Qubit).

  • Isopycnic Ultracentrifugation: Mix 5 µg of extracted DNA with a Cesium Chloride (CsCl) gradient buffer to achieve a final starting buoyant density of exactly 1.725 g/mL. Centrifuge at 177,000 × g for 48 hours at 20°C in a vertical rotor[4].

  • Fractionation: Carefully fractionate the gradient into 150 µL aliquots from bottom to top. Measure the refractive index of each fraction to determine its exact buoyant density.

  • Validation Checkpoint: You must run a parallel microcosm spiked with unlabeled ( 12 C) 2,4,5-T IPA salt. The heavy fractions (>1.725 g/mL) in your 13 C-treated samples must not contain significant DNA in the 12 C-control. This rules out the false positive detection of naturally GC-rich (and thus naturally denser) DNA[4].

SIPWorkflow Microcosm Soil Microcosm Setup (+ 13C-2,4,5-T IPA) Incubation Incubation & Sampling (Days 0, 7, 14, 21) Microcosm->Incubation Extraction Total DNA Extraction Incubation->Extraction Ultracentrifugation CsCl Gradient Ultracentrifugation Extraction->Ultracentrifugation Fractionation Fractionation (Heavy vs Light DNA) Ultracentrifugation->Fractionation Sequencing 16S rRNA / Metagenomic Sequencing Fractionation->Sequencing

Figure 2: DNA-Stable Isotope Probing (DNA-SIP) Workflow

Protocol 3: LC-MS/MS Kinetic Tracing

Causality: To correlate the emergence of specific microbial degraders with the actual disappearance of the chemical, precise quantification of the parent compound and its metabolites is required. Using LC-MS/MS with isotope-labeled internal standards corrects for severe matrix effects inherent in soil extracts[5].

  • Extraction: Add 2 g of sampled soil to 10 mL of Acetonitrile containing 1% formic acid. Sonicate for 15 minutes, then centrifuge at 4,000 × g for 10 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (100 mm × 2.1 mm, 1.7 µm particle size). Use a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Mass Spectrometry: Operate the MS in Multiple Reaction Monitoring (MRM) mode. Use Negative Electrospray Ionization (ESI-) for the 2,4,5-T acid and Positive Electrospray Ionization (ESI+) for the isopropanolamine.

  • Validation Checkpoint: Formic acid is critical in the mobile phase. It ensures the 2,4,5-T remains protonated (unionized) during chromatography for sharp peak shapes, while facilitating efficient deprotonation in the ESI- source[5].

Quantitative Data Presentation

The following table summarizes the critical analytical parameters required to distinguish between the natural (unlabeled) compounds and our engineered isotopic tracers during the SIP and LC-MS/MS workflows.

AnalyteIsotope LabelMS Precursor Ion (m/z)MS Product Ion (m/z)Target DNA Buoyant Density (g/mL)
2,4,5-T Acid (Natural) 12 C (Unlabeled)252.9 [M-H] 194.91.715 – 1.720 (Light Fraction)
2,4,5-T Acid (Tracer) 13 C 6​ (Ring-Labeled)258.9 [M-H] 200.91.725 – 1.735 (Heavy Fraction)
Isopropanolamine (Natural) 14 N (Unlabeled)76.1[M+H] + 58.1N/A (Does not incorporate into DNA)
Isopropanolamine (Tracer) 15 N (Amine-Labeled)77.1[M+H] + 58.1N/A (Traced via LC-MS/MS only)

Note: The mass shift of +6 Da in the precursor and product ions of the tracer confirms that the aromatic ring remains intact prior to the initial oxygenase cleavage step.

References

  • Cupples, A. M., & Sims, G. K. (2007). Identification of in situ 2,4-dichlorophenoxyacetic acid-degrading soil microorganisms using DNA-stable isotope probing. Soil Biology and Biochemistry.
  • Hu, S., Liu, G., Zhang, L., Gan, Y., Wang, B., Freilich, S., & Jiang, J. (2021). A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis. Applied and Environmental Microbiology.
  • Liu, Y.-J., Liu, S.-J., Drake, H. L., & Horn, M. A. (2013). Consumers of 4-chloro-2-methylphenoxyacetic acid from agricultural soil and drilosphere harbor cadA, r/sdpA, and tfdA-like gene encoding oxygenases. FEMS Microbiology Ecology.
  • Yu, J., Deem, L. M., Crow, S. E., Deenik, J., & Penton, C. R. (2020). DNA-Stable Isotope Probing Shotgun Metagenomics Reveals the Resilience of Active Microbial Communities to Biochar Amendment in Oxisol Soil. Frontiers in Microbiology.
  • Science.gov. (n.d.). isotope-labeled internal standards.

Sources

Troubleshooting & Optimization

reducing matrix interference in 2,4,5-t isopropanolamine salt mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of phenoxy acid herbicides. This guide is specifically engineered for researchers and drug development professionals dealing with the complex matrix interferences associated with 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) isopropanolamine salt in LC-MS/MS workflows.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind matrix effects, providing self-validating protocols and data-driven solutions to ensure absolute scientific integrity in your quantitative assays.

Part 1: Diagnostic Workflow for Matrix Interference

Before altering sample preparation or instrument parameters, it is critical to systematically diagnose the source of ion suppression or enhancement. The following diagnostic tree outlines the standard operating procedure for isolating matrix effects in 2,4,5-T analysis.

MatrixEffectWorkflow Start Observe Signal Variation (2,4,5-T Salt) Assess Calculate Matrix Factor (MF) Post-Column Infusion Start->Assess Decision Is MF < 80% or > 120%? Assess->Decision SamplePrep Optimize Sample Prep (Acidified QuEChERS) Decision->SamplePrep Yes (Severe ME) Chromatography Adjust LC Gradient (Delay Elution) Decision->Chromatography Yes (Severe ME) Calibration Use SIL-IS & Matrix-Matched Curves Decision->Calibration Yes (Severe ME) Success Matrix Interference Mitigated Decision->Success No (Acceptable) SamplePrep->Assess Chromatography->Assess Calibration->Assess

Workflow for diagnosing and mitigating matrix effects in 2,4,5-T LC-MS/MS analysis.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why does the isopropanolamine salt formulation specifically complicate LC-MS/MS analysis compared to the free acid? A: When 2,4,5-T isopropanolamine salt is dissolved in aqueous or biological matrices, it dissociates into the 2,4,5-T anion and the isopropanolamine cation. In negative electrospray ionization (ESI-), the highly polar, basic isopropanolamine counter-ion elutes near the chromatographic void volume. If the 2,4,5-T analyte is not sufficiently retained on the reversed-phase column, the co-eluting amine locally alters the pH of the ESI droplets. This neutralizes the charge, causing severe, localized ion suppression[1]. Proper chromatographic retention is required to separate the analyte from its counter-ion before it enters the MS source.

Q: How does mobile phase acidification affect 2,4,5-T sensitivity and matrix separation? A: 2,4,5-T is an acidic herbicide (pKa ~2.8). Adding a weak acid (e.g., 0.01% formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group in the liquid phase, driving the molecule into its neutral, protonated state. This is mechanistically necessary to increase its hydrophobicity and ensure strong retention on a C18 column, separating it from early-eluting matrix salts and the isopropanolamine counter-ion[1]. However, excessive acid will hinder deprotonation in the ESI- source, reducing the MS signal. A strict balance (typically 0.01% formic acid) optimizes both peak shape and signal-to-noise ratio[1].

Part 3: Troubleshooting Guides & Validated Protocols

Issue 1: Severe Ion Suppression in Complex Matrices (Soil/Plant Extracts)

Symptom: Low recovery (<50%), poor signal-to-noise ratio, and Matrix Factor (MF) below 60%. Root Cause: Co-extraction of lipids, pigments, and humic acids that compete for charge on the droplet surface during ESI, preventing the 2,4,5-T from ionizing effectively. Solution: Implement an Acidified QuEChERS extraction with targeted d-SPE cleanup.

Step-by-Step Methodology: Acidified QuEChERS Protocol

  • Sample Homogenization: Weigh 10 g of homogenized sample (e.g., agricultural product or soil) into a 50 mL centrifuge tube.

  • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. Causality: Acidification suppresses the ionization of 2,4,5-T, increasing its partition into the organic phase and breaking the isopropanolamine salt bond[2].

  • Partitioning: Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg C18 and 900 mg MgSO4. Causality: The C18 sorbent removes non-polar interferences (lipids/waxes) without retaining the polar 2,4,5-T in the unbuffered extract, resulting in a "soft" matrix effect[3].

  • Dilution: Centrifuge the d-SPE tube. Dilute the cleaned extract 1:5 with the initial mobile phase. Causality: Dilution significantly reduces the concentration of background matrix ions, often restoring matrix effects to an acceptable 85–132% range[2].

  • Self-Validation Check: Calculate the Matrix Factor (MF) by comparing the peak area of a post-extraction spiked blank matrix to a neat solvent standard. An MF between 80% and 120% validates the cleanup efficacy.

Issue 2: Calibration Curve Non-Linearity and QC Failure

Symptom: Calibration curves fail QC checks (R² < 0.99), and calculated concentrations of known QC standards drift over the course of a run. Root Cause: Residual matrix effects dynamically change across the concentration gradient, invalidating solvent-based calibration curves. Solution: Utilize Matrix-Matched Calibration combined with Stable Isotope-Labeled Internal Standards (SIL-IS).

Step-by-Step Methodology: Matrix-Matched Calibration

  • Prepare Blank Matrix: Process a known analyte-free sample through the exact Acidified QuEChERS protocol described above to generate a "blank matrix extract".

  • SIL-IS Spiking: Spike all unknown samples and calibration standards with a deuterated or 13C-labeled internal standard (e.g., 2,4-D-d3 or 2,4,5-T-13C6) prior to extraction[2]. Causality: The SIL-IS co-elutes exactly with 2,4,5-T and experiences the exact same ion suppression, allowing the MS software to correct for signal loss via the analyte/IS ratio.

  • Curve Construction: Dilute your 2,4,5-T analytical standards using the blank matrix extract (mixing 90% matrix extract with 10% standard solution) to create your calibration points[3].

  • Self-Validation Check: Analyze a mid-level QC sample prepared in pure solvent against the matrix-matched curve. If the calculated concentration deviates by >20%, the SIL-IS is not properly compensating, indicating the need for further sample cleanup.

Part 4: Quantitative Reference Tables

To assist in method optimization, the following tables summarize validated parameters for 2,4,5-T analysis.

Table 1: Impact of Sample Preparation on 2,4,5-T Matrix Effects and Recovery

Matrix TypePreparation StrategyMatrix Effect (MF %)Absolute Recovery (%)Reference
Tobacco / Soild-SPE + Dilution (1:5)85 – 132%87.6 – 99.3%[2]
Agricultural ProduceQuEChERS (150mg C18 + 900mg MgSO4)80 – 110%90.5 – 105.2%[3]
Drinking WaterDirect Injection (No Cleanup)95 – 105%98.0 – 102.0%[4]

Table 2: Optimized LC-MS/MS MRM Parameters for 2,4,5-T (Negative ESI)

Analyte / ISPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2,4,5-T (Quantifier)252.9194.91550
2,4,5-T (Qualifier)254.9196.91550
2,4-D-d3 (Surrogate IS)223.9165.91550

(Note: 2,4-D-d3 is frequently used as a highly reliable surrogate internal standard when 2,4,5-T specific labeled standards are unavailable[2].)

Part 5: References

  • Xiong, L., et al. (2013). Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC. SciSpace. Available at: [Link]

  • Rodil, R., et al. (2009). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at:[Link]

  • MDPI. (2025). Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products. Available at: [Link]

  • Hindle, R. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent Technologies / HPST. Available at:[Link]

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for 2,4,5-T Isopropanolamine Salt HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) isopropanolamine salt. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our focus is to move beyond simple protocols and explain the fundamental principles that govern the separation, empowering you to troubleshoot and optimize your methods effectively.

The primary challenge in analyzing 2,4,5-T isopropanolamine salt via reversed-phase HPLC lies in managing the polarity and ionic nature of the molecule. The isopropanolamine salt readily dissociates in solution, and for consistent retention and good peak shape on common C18 columns, the analysis must focus on the acidic form, 2,4,5-T. This requires precise control over the mobile phase environment, particularly pH.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 2,4,5-T and related phenoxy herbicides.

Q1: Why is my 2,4,5-T peak showing significant tailing?

Peak tailing is a common problem when analyzing acidic compounds like 2,4,5-T on silica-based reversed-phase columns. The primary causes are:

  • Secondary Silanol Interactions: The silica backbone of C18 columns has residual silanol groups (-Si-OH). At a mobile phase pH above ~3.5, these silanols become deprotonated (-Si-O⁻) and can interact ionically with any ionized 2,4,5-T molecules, causing peak tailing.[1] To prevent this, the mobile phase pH must be low enough to keep the silanol groups protonated.[1]

  • Insufficient Mobile Phase Buffering: If the mobile phase is not adequately buffered, the sample itself can alter the local pH on the column, leading to inconsistent ionization and peak distortion.[1]

  • Analyte Ionization: 2,4,5-T is an acidic compound. If the mobile phase pH is close to or above its pKa, a portion of the analyte will be in its anionic (deprotonated) form. This ionized form has very little retention on a C18 column and can interact with the stationary phase in undesirable ways, leading to tailing.

Solution: The most effective solution is to control the mobile phase pH. By acidifying the mobile phase to a pH of approximately 3.0, you ensure that the vast majority of both the 2,4,5-T molecules and the column's residual silanols are in their neutral, protonated forms.[2][3][4] This promotes a single, well-defined retention mechanism based on hydrophobicity, resulting in a sharp, symmetrical peak.

Q2: My retention times are drifting from one injection to the next. What is the cause?

Retention time instability is a sign that the chemical environment within the HPLC system is not consistent. The most likely culprits are:

  • Inadequate Column Equilibration: Before starting a sequence, the column must be fully equilibrated with the initial mobile phase conditions. A common mistake is not allowing sufficient time for the column to stabilize, especially when switching from a high-organic wash solvent.

  • Mobile Phase Instability: If the mobile phase is prepared by mixing solvents from different reservoirs (online mixing), fluctuations in the pump's proportioning valves can cause slight variations in the mobile phase composition, leading to retention shifts.[5] Additionally, if using a buffer with poor miscibility in the organic solvent, precipitation can occur.[6]

  • Temperature Fluctuations: Column temperature is a critical parameter. Even minor changes in ambient lab temperature can affect retention times. Using a thermostatically controlled column compartment is essential for reproducible results.[5]

Solution: Always ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase until a stable baseline is achieved. If retention times are still drifting, try pre-mixing the mobile phase manually (offline) to rule out pump proportioning issues.[5] A column thermostat is highly recommended for all analyses.

Q3: How do I improve the separation between 2,4,5-T and a closely eluting impurity?

Improving resolution requires modifying the selectivity of the chromatographic system. This can be achieved by:

  • Adjusting the Gradient Slope: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) will increase the separation between peaks.[7] This is often the first and most effective parameter to adjust.

  • Changing the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution patterns.[8][9] If you are using acetonitrile, trying a method with methanol (or vice versa) can significantly alter the selectivity and may resolve your co-eluting peaks.

  • Modifying Mobile Phase pH: Small adjustments to the mobile phase pH (e.g., from 3.0 to 2.8) can subtly change the ionization state of analytes and impurities, potentially improving separation.[10] This is particularly effective if the impurity has a different pKa than 2,4,5-T.

Q4: Can I use a phosphate buffer with my LC-MS system?

No. Phosphate buffers are non-volatile and will precipitate in the mass spectrometer's ion source, causing contamination and signal suppression.[6] For LC-MS applications, you must use a volatile mobile phase system.

Solution: Replace the phosphate buffer with a volatile alternative. The most common choices are:

  • 0.1% Formic acid in water.[11][12]

  • Ammonium formate or ammonium acetate buffers.[6][11]

These additives provide the necessary pH control while being fully compatible with mass spectrometry detection.[12]

Systematic Troubleshooting Guide

When encountering a chromatographic problem, a logical, step-by-step approach is crucial for efficient diagnosis. The following workflow provides a structured path to identifying and resolving common issues.

TroubleshootingWorkflow start Problem Detected: Poor Chromatography peak_shape Issue: Peak Shape Problem (Tailing, Fronting, Splitting) start->peak_shape Is peak shape poor? retention Issue: Retention Time Problem (Drifting, No Retention) start->retention Is retention time unstable? pressure Issue: Pressure Problem (High, Fluctuating) start->pressure Is pressure anomalous? check_ph Action: Verify Mobile Phase pH (Target pH 2.5-3.0) peak_shape->check_ph check_buffer Action: Check Buffer Concentration (10-25 mM typical) peak_shape->check_buffer check_sample_solvent Action: Inject Sample in Mobile Phase peak_shape->check_sample_solvent check_equilibration Action: Ensure Full Column Equilibration (>10 CV) retention->check_equilibration check_flow Action: Verify Flow Rate & Mobile Phase Composition retention->check_flow check_temp Action: Use Column Thermostat retention->check_temp check_frit Action: Check/Replace In-line Filter and Column Frit pressure->check_frit flush_column Action: Disconnect & Flush Column in Reverse Direction pressure->flush_column check_buffer_precip Action: Check for Buffer Precipitation pressure->check_buffer_precip

Caption: A workflow for troubleshooting common HPLC issues.

Experimental Protocols & Data
Recommended Starting Gradient Conditions

This table provides a robust starting point for method development for the analysis of 2,4,5-T on a standard reversed-phase column. Optimization will likely be required based on your specific sample matrix and instrument.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmA standard, widely available column providing good retention for 2,4,5-T.[2][3]
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.5)Low pH suppresses ionization of 2,4,5-T and silanols, ensuring good peak shape.[4][6]
Mobile Phase B AcetonitrileA common, effective organic modifier for phenoxy herbicides.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved efficiency.[2][3]
UV Detection 230 nm or 270 nmWavelengths where 2,4,5-T exhibits strong absorbance.[11][13]
Injection Vol. 10 µLA typical injection volume; adjust based on sample concentration.
Gradient Program 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B (Equilibration)A linear gradient to elute 2,4,5-T, followed by a high-organic wash and re-equilibration.[13]
Impact of Mobile Phase Parameter Adjustments

This table summarizes the causal relationships between adjustments to the mobile phase and their expected chromatographic outcomes. Use this as a guide during method optimization.

Parameter ChangePrimary Effect on ChromatogramScientific Justification
Increase Gradient Slope Decreased run time, decreased resolution.Analytes spend less time partitioning between phases, eluting faster but with less separation.
Decrease Gradient Slope Increased run time, increased resolution.Analytes undergo more partitioning cycles, improving separation.[7]
Increase % Organic Decreased retention time.The mobile phase becomes more non-polar, increasing its elution strength in reversed-phase mode.[8]
Increase pH (e.g., to 4.0) Decreased retention, peak tailing.2,4,5-T begins to ionize, reducing its affinity for the non-polar stationary phase.[8]
Switch ACN to Methanol Change in selectivity and retention.Methanol and ACN have different polarities and interaction mechanisms, which can alter the elution order of compounds.[9]
Increase Buffer Conc. Improved peak shape, more stable retention.Enhances the mobile phase's capacity to maintain a constant pH, especially with complex samples.[1][6]

By understanding these core principles and utilizing the structured troubleshooting guide, you can effectively optimize your mobile phase gradients for the robust and reproducible analysis of 2,4,5-T isopropanolamine salt.

References
  • Joshi S, More U, Dixit S, Korat H, Aminabhavi T, Badiger A (2014) Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents. Medicinal Chemistry. [Link]

  • SIELC Technologies. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. [Link]

  • Stella, C. (2022). DETERMINATION OF 2,4-DICHLOPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia.
  • Wang, Y., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2,4-D. [Link]

  • Schuhn, B. Analysis of Trace Level Herbicides from Different Water Samples with the Agilent 1200 Infinity Series Online SPE Solution. Agilent Technologies, Inc.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Mobile phase optimization for the separation of some herbicide samples using HPLC. (2025). ResearchGate. [Link]

  • Dawlaty, J. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). California Environmental Protection Agency.
  • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. (2022). IntechOpen. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. (2026). MDPI. [Link]

  • HPLC Troubleshooting Guide. Supelco.
  • Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. (2023).
  • Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chrom
  • Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. (2025).
  • HPLC Troubleshooting Guide. YMC.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • HPLC Troubleshooting Guide. ACE.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

Sources

preventing thermal degradation of 2,4,5-t isopropanolamine salt during gc-ms analysis

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Preventing Thermal Degradation of 2,4,5-T Isopropanolamine Salt

Welcome to the Technical Support Center for the chromatographic analysis of highly polar, salt-formulated herbicides. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing analytical failures when analyzing 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) isopropanolamine salt via Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: The Mechanistic Causality of Thermal Degradation

Analytical failures involving 2,4,5-T salts rarely stem from the mass spectrometer; they almost exclusively originate in the GC inlet.

When 2,4,5-T isopropanolamine salt is introduced into a standard GC injection port (typically operating at 220°C–250°C), it does not volatilize intact. The thermal energy forces the salt to dissociate into the free 2,4,5-T carboxylic acid and the isopropanolamine counter-ion. The resulting free carboxylic acid is highly polar and thermally labile. In the vapor phase, it interacts strongly with active silanol (-SiOH) groups in the glass liner and the column's stationary phase, leading to irreversible adsorption and severe peak tailing.

Furthermore, prolonged exposure to these high temperatures induces thermal decarboxylation (the cleavage and loss of CO₂ from the carboxyl group), effectively destroying the analyte before it ever reaches the MS detector. To successfully analyze this compound, the workflow must decouple the salt, isolate the free acid, and chemically mask the polar carboxyl group via derivatization prior to injection, as mandated by authoritative protocols like [1].

Part 2: Troubleshooting Guide & FAQs

Q1: I injected the 2,4,5-T salt directly and observed multiple unresolved peaks, poor recovery, and a shifting baseline. What is happening? A1: You are observing the thermal breakdown products of the salt. The isopropanolamine counter-ion and the 2,4,5-T free acid are separating in the hot inlet, and the 2,4,5-T is undergoing partial decarboxylation. The shifting baseline is caused by the basic amine counter-ion permanently contaminating the column's stationary phase. Direct injection of salts into a GC-MS is fundamentally incompatible with the technique.

Q2: Can I simply lower the GC inlet temperature to prevent the thermal degradation of the salt? A2: No. Lowering the inlet temperature below the vaporization point of the analyte will prevent thermal breakdown, but it will also prevent the analyte from transferring onto the column. The salt will simply accumulate in the glass liner, leading to severe carryover in subsequent runs and the rapid loss of inlet inertness. Chemical derivatization is mandatory.

Q3: How do I separate the 2,4,5-T from the isopropanolamine counter-ion before derivatization? A3: You must exploit the pH-dependent solubility of the compounds. By acidifying the sample to pH < 2, the isopropanolamine becomes protonated (forming a highly water-soluble cation), while the 2,4,5-T salt is neutralized into its free, non-ionized carboxylic acid form. The free acid can then be selectively partitioned into an organic solvent, leaving the amine behind in the aqueous waste.

Q4: Which derivatization strategy provides the highest thermal stability for 2,4,5-T? A4: Methylation (forming the 2,4,5-T methyl ester) is the industry standard. For enhanced sensitivity—especially if using Electron Capture Negative Ionization (ECNI) MS—pentafluorobenzylation using PFBBr is highly recommended. Both methods replace the active acidic proton with a stable, volatile functional group, completely preventing thermal degradation [2].

Part 3: Experimental Protocol (A Self-Validating System)

To ensure absolute trustworthiness in your results, this protocol incorporates a self-validating mechanism: the use of a surrogate standard (2,4-Dichlorophenylacetic acid, DCAA). By adding DCAA before extraction, you can mathematically verify both the extraction efficiency and the completeness of the derivatization reaction before interpreting the 2,4,5-T data.

Step-by-Step Methodology: Acidification, Extraction, and Methylation (Adapted from the mechanistic principles of [1])

  • Sample Preparation & Surrogate Addition: Measure 100 mL of the aqueous sample containing the 2,4,5-T salt. Add 1.0 mL of the DCAA surrogate standard solution (known concentration).

  • Acidification: Add 25% (v/v) sulfuric acid (H₂SO₄) dropwise until the sample pH is strictly < 2.

    • Causality: This forces the equilibrium to protonate the isopropanolamine and yields the fully non-ionized 2,4,5-T free acid, which is required for organic extraction.

  • Liquid-Liquid Extraction (LLE): Add 50 mL of diethyl ether to the sample in a separatory funnel. Shake vigorously for 2 minutes, venting periodically. Allow the phases to separate and collect the upper organic layer. Repeat twice more with 25 mL of diethyl ether.

  • Anhydrous Drying: Pass the combined organic extracts through a funnel containing 10 g of acidified anhydrous sodium sulfate (Na₂SO₄).

    • Causality: Trace water will violently quench derivatization reagents like diazomethane or hydrolyze silylating agents, causing the reaction to fail. The extract must be completely dry.

  • Derivatization (Methylation): Concentrate the dried extract to ~1 mL under a gentle stream of nitrogen. Add 2 mL of ethereal diazomethane solution. Let the reaction proceed at room temperature for 15 minutes until a faint yellow color persists (indicating a necessary excess of the reagent).

  • Quenching & Final Prep: Destroy the excess diazomethane by adding 0.1 g of silicic acid. Adjust the final volume to 5.0 mL with pesticide-grade hexane.

  • GC-MS Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Splitless mode). Monitor for the 2,4,5-T methyl ester molecular ion. Validation: Calculate the recovery of the DCAA surrogate; if recovery is <70%, the extraction or derivatization step failed and the sample must be re-prepped.

Part 4: Quantitative Data Presentation

Selecting the correct derivatization reagent depends on your laboratory's safety constraints and required limits of detection (LOD).

Table 1: Quantitative Comparison of Derivatization Strategies for 2,4,5-T Prior to GC-MS

Derivatization StrategyPrimary ReagentReaction Temp & TimeTypical LOD (GC-MS)Causal Advantage / Disadvantage
Direct Methylation Diazomethane20°C for 15 min~0.05 µg/LRapid, 100% quantitative yield; however, the reagent is highly explosive and carcinogenic.
Acid-Catalyzed Methylation 10% BF₃ in Methanol80°C for 60 min~0.10 µg/LSafer alternative to diazomethane; requires strict anhydrous conditions and longer heating.
Pentafluorobenzylation PFBBr + K₂CO₃60°C for 30 min<0.01 µg/L (NCI)Fluorine atoms drastically enhance electronegativity, maximizing sensitivity for NCI-MS.
Silylation MSTFA / BSTFA60°C for 30 min5 – 100 pgGood volatility; highly susceptible to moisture degradation and inlet breakdown if active sites exist.
Part 5: Workflow Visualization

The following diagram illustrates the logical pathway required to safely transition the 2,4,5-T salt into a GC-MS compatible format, bypassing the thermal degradation trap.

G Salt 2,4,5-T Isopropanolamine Salt (Aqueous Sample) Acidify Acidification (pH < 2) Protonates Amine, Yields Free Acid Salt->Acidify Correct Pathway Degrade Thermal Degradation (Decarboxylation & Adsorption) Salt->Degrade Direct GC Injection (Avoid) Extract Liquid-Liquid Extraction Isolates 2,4,5-T in Organic Phase Acidify->Extract Derivatize Chemical Derivatization Forms Volatile 2,4,5-T Ester Extract->Derivatize Analyze GC-MS Analysis Thermally Stable Injection Derivatize->Analyze

Workflow for preventing thermal degradation of 2,4,5-T salts prior to GC-MS analysis.

Part 6: References
  • US EPA. "SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization." Environmental Protection Agency. URL:[Link]

  • ResearchGate. "Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry." ResearchGate. URL:[Link]

stabilizing 2,4,5-t isopropanolamine salt reference standards for long-term laboratory storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Reference Standards. As a Senior Application Scientist, I frequently consult with laboratories struggling to maintain the integrity of phenoxy acid herbicide standards.

2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) isopropanolamine salt (CAS 1319-72-8) presents unique analytical challenges. While the isopropanolamine counter-ion significantly enhances the aqueous solubility and formulation stability of the herbicide compared to its free acid or ester forms[1], it introduces a high degree of hygroscopicity to the highly pure analytical reference standard.

This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your 2,4,5-T isopropanolamine salt standards from receipt to chromatographic injection. We do not just provide steps; we explain the chemical causality behind them so you can adapt these principles to your specific laboratory environment.

Part 1: Mechanistic Foundations of Stability

To stabilize a reference standard, we must first understand the thermodynamic and kinetic pathways of its degradation. The 2,4,5-T isopropanolamine salt is an amine salt of a weak organic acid. Its long-term stability is threatened by three primary mechanisms:

  • Moisture-Driven Dissociation (Hygroscopicity): Isopropanolamine and its salts are highly hygroscopic. Exposure to ambient humidity causes the neat solid to absorb water. This micro-environmental moisture facilitates localized hydrolysis, shifting the equilibrium and potentially leading to the precipitation of the less soluble 2,4,5-T free acid.

  • Photolytic Dechlorination: The trichlorophenoxy aromatic ring is susceptible to UV-induced cleavage of the carbon-chlorine bonds. Exposure to ambient laboratory lighting generates secondary degradation products (e.g., dichlorophenoxyacetic acid derivatives) that will appear as ghost peaks in HPLC/GC-MS[2].

  • Thermal Stress: Elevated temperatures can drive the volatilization of the amine base or accelerate the decarboxylation of the acid moiety, leading to a loss of active mass[3].

DegradationPathways Standard 2,4,5-T Isopropanolamine Salt (Intact Standard) Moisture Moisture Exposure (Ambient Humidity) Standard->Moisture Absorbs H2O Light UV/Light Exposure (Lab Lighting) Standard->Light Photon absorption Heat Thermal Stress (>25°C) Standard->Heat Energy input Dissociation Salt Dissociation (Free Acid Precipitation) Moisture->Dissociation Hydrolysis Dechlorination Dechlorination (Secondary HPLC Peaks) Light->Dechlorination C-Cl bond cleavage Decarboxylation Decarboxylation (Loss of Active Mass) Heat->Decarboxylation CO2 loss

Caption: Primary degradation pathways of 2,4,5-T isopropanolamine salt reference standards.

Part 2: Quantitative Stability Profile

The following table summarizes the causal relationship between storage conditions and the quantitative purity retention of the neat reference standard. Relying on ambient storage will rapidly compromise your calibration curves.

Storage ConditionExpected Shelf LifePrimary Degradation MechanismPurity Retention (%)
-20°C, Dark, Argon, Desiccated > 36 monthsNone (Thermodynamically stable)> 99.5%
4°C, Dark, Ambient Air 12 - 18 monthsMoisture absorption (Hygroscopic)~ 98.0%
25°C, Ambient Light, Air < 3 monthsPhotolysis & Dissociation< 95.0%
Aqueous Solution (pH 7), 4°C 1 - 2 weeksHydrolysis / Microbial degradationVariable

Part 3: Troubleshooting Guide

Q: Why is my reference standard showing a secondary peak (peak splitting) in HPLC-UV after 3 months of storage?

  • Cause: This is a classic symptom of photolytic degradation or esterification/hydrolysis. If stored in clear glass or exposed to benchtop light, the 2,4,5-T molecule undergoes dechlorination. Alternatively, if stored in a protic solvent (like methanol) for too long, transesterification can occur.

  • Solution: Always store the neat standard and stock solutions in amber, silanized glass vials. Prepare working solutions in aprotic solvents (e.g., acetonitrile) if long-term solution stability is required, and keep them refrigerated[4].

Q: My neat standard has become viscous, clumpy, and difficult to weigh accurately. What happened?

  • Cause: The isopropanolamine salt is highly hygroscopic. When the vial is opened in a humid laboratory environment, the standard rapidly absorbs moisture from the air, transitioning from a crystalline solid to a waxy or viscous state[5].

  • Solution: Never open the primary standard vial while it is cold. Allow it to equilibrate to room temperature in a desiccator before opening. For ultimate stability, handle the neat standard exclusively inside a dry glove box purged with argon or nitrogen.

Q: I am seeing erratic recovery rates and poor linearity when preparing my calibration curves. Why?

  • Cause: This usually points to incomplete dissolution or surface adsorption. If the salt has absorbed moisture and partially dissociated into the free acid, the free acid may not dissolve readily in the solvent system chosen for the salt. Furthermore, amine salts can adsorb to active silanol groups on untreated glassware.

  • Solution: Ensure complete dissolution by vortexing and sonicating stock solutions for 5 minutes. Use deactivated (silanized) volumetric flasks and vials to prevent surface adsorption.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your analytical results, your storage protocol must be a self-validating system . This means building in checks that automatically alert you if the standard has degraded.

Step-by-Step Methodology for Aliquoting and Storage:

  • Thermal Equilibration: Upon receipt of the standard (usually shipped on dry ice or cold packs), place the sealed vial in a desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Inert Atmosphere Handling: Transfer the desiccator to a glove box purged with Argon (Argon is heavier than air and provides a better blanket than Nitrogen).

  • Aliquoting: Weigh the neat standard into single-use aliquots (e.g., 1 mg or 5 mg portions) into amber, silanized glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw and moisture exposure cycles that occur when sampling from a primary bulk vial.

  • Sealing and Purging: Overlay each vial with a gentle stream of Argon before sealing with a PTFE-lined silicone septum cap. PTFE prevents chemical interaction with the standard, while silicone provides a resealable moisture barrier.

  • Long-Term Storage: Store the aliquots in a sealed secondary container containing indicating desiccant at -20°C.

  • Pre-Use Validation (The Self-Validating Step): Before using a new aliquot for a critical assay, dissolve it to a known concentration (e.g., 100 µg/mL) and inject it alongside a highly stable, independent check standard (or a historically validated frozen stock). If the peak area of the new aliquot deviates by >2% from the expected historical area, the aliquot has absorbed moisture (increasing its apparent mass but lowering its active concentration) and must be discarded.

StorageWorkflow Receipt 1. Thermal Equilibration Glovebox 2. Inert Atmosphere (Argon Purge) Receipt->Glovebox Aliquoting 3. Single-Use Amber Vials Glovebox->Aliquoting Sealing 4. PTFE/Silicone Septa Sealing Aliquoting->Sealing Storage 5. Long-Term Storage (-20°C, Desiccated) Sealing->Storage Validation 6. Pre-Use Validation (HPLC Area Check) Storage->Validation

Caption: Self-validating workflow for the aliquoting and long-term storage of hygroscopic reference standards.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just prepare a large batch of working solution and store that at -20°C instead of the neat solid? A: Yes, but with caveats. Storing the standard in solution eliminates the risk of hygroscopic weighing errors later. However, you must choose your solvent carefully. Do not use water or methanol for long-term storage due to hydrolysis and transesterification risks. Acetonitrile is generally preferred for long-term stock solutions of phenoxy acids[6]. Monitor the solution for solvent evaporation, which will artificially concentrate the standard.

Q: Why do regulatory methods often specify the isopropanolamine salt instead of the 2,4,5-T free acid? A: The free acid of 2,4,5-T has very poor aqueous solubility. In agricultural applications, the isopropanolamine salt is formulated to allow the herbicide to be dissolved in water for spraying[7]. Therefore, toxicological and environmental monitoring labs must often use the exact salt form applied in the field to accurately mimic environmental fate, recovery, and matrix effects during method validation.

References

  • Title: Material Safety Data Sheet: MCPE Phenoxy Herbicide (Chlorophenoxy acid herbicides) Source: Winfield Solutions, LLC / telusagcg.com URL: 1

  • Title: Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water Source: World Health Organization (who.int) URL: 2

  • Title: 2,4,5-T Acid CAS # 93-76-5 Reference Material Source: AccuStandard URL: 4

  • Title: 2,4,5-trichlorophenoxyacetic acid amines - Chemical Data Source: CAMEO Chemicals - NOAA URL: 3

  • Title: ISOPROPANOLAMINE (IPA) Chemical Properties Source: Ataman Kimya URL:

  • Title: Diisopropanolamine / Isopropanolamine - PubChem Source: PubChem - NIH URL: 5

  • Title: HERBICIDE, FORMULATIONS OF THE SALTS AND ESTERS OF 2,4 DICHLOROPHENOXYACETIC ACID Source: Transportation Research Board (trb.org) URL: 7

Sources

Validation & Comparative

Comparative Environmental Persistence: 2,4,5-T Isopropanolamine Salt vs. 2,4-D Amine Salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating agrochemical half-lives and environmental fate, understanding the persistence of phenoxy herbicides is critical for ecological risk assessments, remediation strategies, and regulatory compliance. 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) are structurally similar synthetic auxins. Historically, they were formulated as amine or isopropanolamine salts to increase their aqueous solubility for field application[1].

While both salts rapidly dissociate into their respective anionic forms in soil and water, their subsequent environmental persistence diverges sharply. This guide objectively compares the degradation kinetics, microbial pathways, and environmental half-lives of 2,4,5-T isopropanolamine salt and 2,4-D amine salt, supported by field-proven experimental protocols.

Physicochemical Dissociation & Mechanistic Pathways

Upon application, both 2,4-D amine salts (such as dimethylamine or triisopropanolamine) and 2,4,5-T isopropanolamine salts undergo near-instantaneous dissociation in aqueous environments[2]. Because this dissociation occurs so rapidly, the environmental persistence of these herbicides is not governed by the amine or isopropanolamine cation, but entirely by the susceptibility of the remaining phenoxy anion to microbial enzymatic degradation.

The primary degradation mechanism for 2,4-D involves enzymatic cleavage of the acetic acid side chain. According to studies highlighted by the, this process is often mediated by the tfdA gene in ubiquitous soil bacteria (e.g., Sphingomonas and Cupriavidus), yielding 2,4-dichlorophenol (2,4-DCP), followed by rapid ring cleavage and complete mineralization into carbon dioxide[3].

Conversely, 2,4,5-T contains an additional chlorine atom at the meta (5) position. This structural difference introduces significant steric hindrance and electron withdrawal, making the ether linkage highly recalcitrant to enzymatic attack by standard bacterial dioxygenases. As detailed by , 2,4,5-T degradation relies on much slower, often anaerobic, reductive dechlorination processes to form 2,4,5-trichlorophenol (2,4,5-TCP) before further breakdown can occur[4].

Pathway cluster_24D 2,4-D Amine Salt Pathway cluster_245T 2,4,5-T Isopropanolamine Salt Pathway D_Salt 2,4-D Amine Salt D_Acid 2,4-D Anion D_Salt->D_Acid Dissociation D_DCP 2,4-DCP D_Acid->D_DCP tfdA Cleavage D_Min CO2 D_DCP->D_Min Ring Opening T_Salt 2,4,5-T Isopropanolamine Salt T_Acid 2,4,5-T Anion T_Salt->T_Acid Dissociation T_TCP 2,4,5-TCP T_Acid->T_TCP Steric Hindrance T_Min CO2 T_TCP->T_Min Recalcitrant

Microbial degradation pathways of 2,4-D and 2,4,5-T anions following salt dissociation.

Quantitative Environmental Persistence

The steric hindrance in 2,4,5-T directly translates to a prolonged environmental half-life compared to 2,4-D. While 2,4-D is considered non-persistent in most aerobic soils, 2,4,5-T can persist for months, increasing the risk of groundwater leaching and off-target ecological toxicity[5].

Table 1: Comparative Environmental Persistence Metrics

Property2,4-D Amine Salt2,4,5-T Isopropanolamine Salt
Aqueous Dissociation Rapid (< 3 mins)Rapid (< 3 mins)
Primary Metabolite 2,4-Dichlorophenol (2,4-DCP)2,4,5-Trichlorophenol (2,4,5-TCP)
Aerobic Soil Half-Life 5 – 10 days (Avg. 6.2 days)12 – 59 days (Avg. 24 days)
Aerobic Aquatic Half-Life 1 – 15 daysProlonged (dependent on photolysis)
Anaerobic Aquatic Half-Life ~312 days> 1 year (highly recalcitrant)
Degradation Mechanism Aerobic cleavage (tfdA gene)Reductive dechlorination (anaerobic)

Data synthesized from the[6] and the [1].

Experimental Methodologies: Soil Microcosm Degradation Assay

To empirically validate the persistence differences between these two salts, a robust, self-validating experimental workflow is required. The following protocol utilizes LC-MS/MS to track mass balance, ensuring that dissipation is accurately attributed to microbial mineralization rather than abiotic loss or irreversible soil binding.

Protocol: Biphasic Soil Microcosm Assay for Phenoxy Herbicide Half-Life

Rationale: By running parallel sterile controls, this system isolates biological degradation from abiotic factors (hydrolysis/photolysis). Monitoring both the parent compound and the primary phenolic metabolites (2,4-DCP and 2,4,5-TCP) validates the specific degradation pathway.

Step 1: Soil Collection & Characterization

  • Collect topsoil (0-15 cm depth) from an agricultural site with no prior history of phenoxy herbicide application.

  • Causality: Characterize pH, organic carbon (OC), and microbial biomass. High organic carbon can increase the soil adsorption coefficient (Koc), reducing the bioavailability of the herbicide for microbial degradation[5].

Step 2: Microcosm Preparation & Spiking

  • Prepare 50 g aliquots of sieved soil in biometer flasks.

  • Create a self-validating control by autoclaving half of the flasks at 121°C for 60 minutes on three consecutive days (Sterile Control).

  • Spike both live and sterile microcosms with 10 µg/g of either 2,4-D amine salt or 2,4,5-T isopropanolamine salt.

Step 3: Incubation & Time-Course Sampling

  • Incubate the flasks at 25°C in the dark.

  • Causality: Dark incubation prevents photodegradation, ensuring that any degradation observed in the live soil is strictly microbial.

  • Destructively sample triplicate flasks at Days 0, 1, 3, 7, 14, 28, and 60.

Step 4: Extraction & LC-MS/MS Quantification

  • Extract the soil using an acidified acetonitrile solution (0.1% formic acid) to ensure the anionic herbicides are fully protonated and partitioned into the organic phase.

  • Quantify the parent compounds and their primary metabolites (2,4-DCP and 2,4,5-TCP) using LC-MS/MS in negative electrospray ionization (ESI-) mode.

Step 5: Kinetic Modeling

  • Plot the concentration of the parent compound over time. Fit the data to first-order decay kinetics ( Ct​=C0​×e−kt ) to derive the degradation rate constant ( k ) and calculate the half-life ( t1/2​=ln(2)/k ).

Workflow N1 Soil Collection & Sieving N2 Sterile vs. Live Microcosms N1->N2 N3 Spiking with Herbicides N2->N3 N4 Time-Course Sampling N3->N4 N5 LC-MS/MS & Kinetic Modeling N4->N5

Step-by-step experimental workflow for soil microcosm degradation assay.

Conclusion & Expert Insights

The substitution of a single chlorine atom at the 5-position fundamentally alters the environmental fate of 2,4,5-T compared to 2,4-D. While the isopropanolamine and amine salts ensure optimal delivery and solubility, their rapid dissociation means environmental persistence is solely a function of the phenoxy anion. 2,4-D is rapidly mineralized by ubiquitous soil microbes, whereas 2,4,5-T exhibits prolonged persistence, increasing the risk of off-target ecological impacts. Understanding these structural-functional relationships is essential for developing safer agrochemical alternatives and predicting environmental half-lives.

References
  • 2,4-D Technical Fact Sheet Source: National Pesticide Information Center (NPIC) URL:[Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms Source: Juniper Publishers URL:[Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Source: National Center for Biotechnology Information (NCBI) / ATSDR URL:[Link]

  • Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities Source: National Institutes of Health (NIH) URL:[Link]

  • 2,4-D AND ITS SALTS AND ESTERS EVALUATION OF EFFECTS Source: Food and Agriculture Organization (FAO) URL:[Link]

  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition Source: ResearchGate / Environmental Science and Pollution Research URL:[Link]

Sources

A Senior Application Scientist's Guide to the Validation of ELISA Kits for Rapid 2,4,5-T Detection

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the selection and validation of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the rapid detection of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). While the focus is on the isopropanolamine salt form, this guide clarifies the analytical principles applicable to detecting the parent 2,4,5-T molecule, which is the immunologically relevant target in aqueous solutions.

2,4,5-T is a synthetic auxin herbicide, historically a component of "Agent Orange," used extensively during the Vietnam War.[1] Its use has been discontinued or severely restricted in many countries due to health and environmental concerns, particularly related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during its manufacturing process.[2][3] The isopropanolamine salt of 2,4,5-T was formulated to be water-soluble, facilitating its application.[2] In environmental and biological samples, which are primarily aqueous, this salt dissociates, leaving the 2,4,5-T anion as the target analyte for detection. Therefore, ELISA kits designed for 2,4,5-T are the appropriate tools for this purpose.

Rapid, high-throughput screening methods are essential for monitoring environmental contamination and for toxicological studies. Immunoassays like ELISA offer a compelling alternative to traditional chromatographic methods (GC, HPLC), providing rapid, cost-effective, and sensitive analysis with high throughput. However, not all kits are created equal. Rigorous, in-house validation is not merely a suggestion but a requirement to ensure that the data generated is accurate, precise, and reproducible for the specific sample matrices under investigation.[4]

Part 1: The Principle of Competitive ELISA for Herbicide Detection

Small molecules like 2,4,5-T are typically quantified using a competitive ELISA format. In this setup, the analyte present in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites, which are usually immobilized on a microtiter plate. The resulting signal is inversely proportional to the concentration of the analyte in the sample: a higher concentration of 2,4,5-T in the sample leads to less binding of the enzyme-conjugate and, consequently, a weaker signal.[5][6]

G cluster_workflow Competitive ELISA Workflow plate Microplate wells coated with anti-2,4,5-T antibodies add_reagents Add Sample (containing free 2,4,5-T) and 2,4,5-T-Enzyme Conjugate plate->add_reagents competition Incubation: Competition occurs between free and conjugated 2,4,5-T for antibody binding sites add_reagents->competition wash Wash Step: Unbound reagents are removed competition->wash substrate Add Substrate: Enzyme converts substrate to a colored product wash->substrate signal Color Development: Signal is inversely proportional to 2,4,5-T concentration in sample substrate->signal stop_read Stop Reaction & Read Absorbance signal->stop_read

Caption: Workflow of a typical competitive ELISA for small molecule detection.

Part 2: Comparative Analysis of Key ELISA Kit Performance Metrics

When selecting an ELISA kit, a direct comparison of performance parameters is crucial. While specific kits for 2,4,5-T are less common than for herbicides like 2,4-D or glyphosate, manufacturers provide datasheets with key validation data. The following table illustrates a comparison between two hypothetical kits, "Kit A" and "Kit B," based on typical specifications found for commercial pesticide ELISA kits.[6][7][8]

Performance ParameterKit A (High Sensitivity)Kit B (Broad Range)Rationale & Importance
Detection Principle Competitive ELISACompetitive ELISAStandard for small molecule haptens like 2,4,5-T.
Sensitivity (LOD) 0.05 ng/mL0.2 ng/mLThe Limit of Detection (LOD) is the lowest analyte concentration the assay can reliably distinguish from background noise.[4] Crucial for trace-level environmental monitoring.
Quantitation Range 0.1 - 5.0 ng/mL0.5 - 25 ng/mLThe range where the assay is both linear and accurate. A wider range may reduce the need for sample dilutions, but could sacrifice sensitivity.[4]
IC₅₀ (50% B/B₀) ~0.75 ng/mL~5.0 ng/mLThe concentration that causes 50% inhibition of signal. This is the midpoint of the standard curve and typically the point of highest precision.[5]
Specificity / Cross-Reactivity 2,4,5-T: 100%2,4-D: < 5%MCPA: < 1%2,4,5-T: 100%2,4-D: < 10%MCPA: < 2%Measures the antibody's ability to distinguish the target analyte from structurally similar molecules. High specificity is critical to prevent false-positive results.[4][6]
Precision (CV%) Intra-Assay: < 8%Inter-Assay: < 12%Intra-Assay: < 10%Inter-Assay: < 15%The Coefficient of Variation (CV) measures the reproducibility of the assay. Lower values indicate higher precision. Intra-assay precision reflects variability within a single plate, while inter-assay reflects variability between different plates/days.[9][10]
Accuracy (Recovery) 85-115% in water80-120% in waterAssesses how well the assay measures a known amount of analyte spiked into a real sample matrix. It reveals potential matrix interference.[10][11]

Expert Insight: The choice between Kit A and Kit B depends entirely on the application. For regulatory compliance monitoring where trace levels are critical, the higher sensitivity of Kit A is preferable. For screening highly contaminated samples or for applications requiring a broader measurement scope, Kit B's wider dynamic range may be more efficient.

Part 3: A Self-Validating Protocol for In-House ELISA Performance Verification

Never trust a commercial kit's datasheet blindly. The performance data provided is typically generated under ideal conditions using clean buffers. Your sample matrix (e.g., ground water, soil extract, urine) can introduce interferences.[6] The following multi-phase protocol provides a robust framework for validating any ELISA kit in your laboratory, ensuring its fitness for purpose. This aligns with guidance from regulatory bodies like the EPA.[12][13]

G start Select Candidate ELISA Kit phase1 phase1 start->phase1 Initial Setup phase2 Phase 2: Sensitivity & Specificity - Determine LOD & LOQ - Test Cross-Reactivity with structurally related analogs (e.g., 2,4-D, MCPA, 2,4,5-TP) phase1->phase2 Characterize Assay Limits phase3 Phase 3: Precision - Intra-Assay (n ≥ 10 replicates of Low, Mid, High QCs on 1 plate) - Inter-Assay (n ≥ 3 plates on different days) phase2->phase3 Evaluate Reproducibility phase4 Phase 4: Accuracy & Matrix Effects - Spike-and-Recovery in representative sample matrices - Linearity of Dilution phase3->phase4 Assess Real-World Performance end Validation Report: Kit is Fit for Purpose phase4->end Final Approval

Caption: A structured workflow for the in-house validation of an ELISA kit.

Experimental Methodologies

Materials:

  • Selected 2,4,5-T ELISA Kit

  • Certified 2,4,5-T analytical standard (for spike/recovery)

  • Structurally related herbicides (e.g., 2,4-D, MCPA) for cross-reactivity

  • Representative blank sample matrices (e.g., ground water, soil extract)

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Phase 1: Baseline Performance & Standard Curve Generation

  • Reagent Preparation: Prepare all reagents (wash buffer, standards, controls) strictly according to the kit manufacturer's instructions. Allow all components to equilibrate to room temperature before use.

  • Assay Execution: Run the standard curve in duplicate or triplicate. The curve should include a zero standard (blank) and typically 5-7 non-zero standards.

  • Data Analysis: Plot the absorbance (or %B/B₀) against the logarithm of the concentration. Fit the data using a four-parameter logistic (4-PL) curve.

  • Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.990. This confirms a good fit of the curve to the data points.

Phase 2: Sensitivity and Specificity Assessment

  • Limit of Detection (LOD):

    • Analyze at least 10 replicates of the zero standard (blank).

    • Calculate the mean and standard deviation (SD) of the blank replicates' absorbance values.

    • Determine the absorbance value corresponding to the Mean Blank - 3xSD.

    • Interpolate the concentration from the standard curve that corresponds to this absorbance value. This concentration is the LOD.

  • Specificity (Cross-Reactivity):

    • Prepare high-concentration stock solutions of potentially cross-reacting compounds (e.g., 2,4-D, 2,4,5-TP).

    • Create serial dilutions of these compounds and run them in the assay as if they were samples.

    • Determine the IC₅₀ for each compound.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of 2,4,5-T / IC₅₀ of interfering compound) x 100[6]

Phase 3: Precision Evaluation

  • Prepare Quality Controls (QCs): Prepare three levels of QCs: Low, Medium, and High concentrations, spanning the quantitative range of the assay.

  • Intra-Assay Precision:

    • On a single plate, analyze at least 10 replicates of each QC level.

    • Calculate the mean, SD, and Coefficient of Variation (%CV) for the calculated concentrations of each QC level.

    • Acceptance Criterion: %CV should typically be <15% (<20% at the lower limit of quantitation).[5][9]

  • Inter-Assay Precision:

    • Analyze duplicates of each QC level on at least three different plates, ideally run on different days by different operators.

    • Calculate the overall mean, SD, and %CV for each QC level across all plates.

    • Acceptance Criterion: %CV should typically be <15-20%.[10]

Phase 4: Accuracy and Matrix Effects

  • Spike and Recovery:

    • Select at least three different lots of your blank sample matrix.

    • Spike aliquots of each matrix with known concentrations of the 2,4,5-T analytical standard at Low, Medium, and High QC levels.

    • Analyze both spiked and un-spiked samples.

    • Calculate the percent recovery using the formula: % Recovery = (Measured Conc. in Spiked Sample - Measured Conc. in Un-spiked Sample) / Spiked Concentration x 100[11]

    • Acceptance Criterion: Recovery should generally be within 80-120%.[10] Values outside this range indicate significant matrix inhibition or enhancement.

  • Linearity of Dilution:

    • Spike a sample matrix with a high concentration of 2,4,5-T.

    • Create a serial dilution of this spiked sample using the blank matrix as the diluent.

    • Analyze the dilutions. The back-calculated concentrations (corrected for the dilution factor) should be consistent across the dilution series. This confirms that the sample dilutes in a parallel manner to the standard curve.[10]

Conclusion

The selection of an ELISA kit for the detection of 2,4,5-T is only the first step in generating reliable analytical data. This guide emphasizes that a thorough, in-house validation is non-negotiable for any serious scientific application. By systematically evaluating key performance parameters—sensitivity, specificity, precision, and accuracy—within the context of your specific sample matrices, you can establish a self-validating system that ensures the trustworthiness and integrity of your results. This rigorous approach transforms a commercial ELISA kit from a black box into a well-characterized and powerful analytical tool, providing the confidence needed for critical research and monitoring decisions.

References

  • Marquardt, D., & Gordon, R. (1950). Spectrophotometric Determination of Small Quantities of 2,4-Dichlorophenoxyacetic Acid and 2,4,5-Trichlorophenoxyacetic Acid Usi. Analytical Chemistry. [Link]

  • Abraxis LLC. (n.d.). Atrazine ELISA (Microtiter Plate) - NEMI.gov. National Environmental Methods Index. [Link]

  • Fustinoni, S., et al. (1998). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. ResearchGate. [Link]

  • Eurofins Abraxis. (n.d.). 2,4-D Plate Kit. Eurofins Abraxis. [Link]

  • Li, M., et al. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science. [Link]

  • Gascón, J., et al. (2002). Assessment of enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Glyphosate ELISA Kit. Creative Diagnostics. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. SIELC Technologies. [Link]

  • Raina, R., & Judáková, E. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]

  • U.S. Environmental Protection Agency. (1992). Guidance for Methods Development and Methods Validation for the RCRA Program. EPA. [Link]

  • Eurofins. (2019). Rapid ELISA test kit for the quantitation of glyphosate in durum wheat samples. Eurofins Technologies. [Link]

  • Watanabe, E. (2014). Validation of ELISA Kits for Pesticide Residue Analysis in Vegetables and Fruits. Journal of Agricultural and Food Chemistry. [Link]

  • Gascón, J., et al. (2002). Assessment of enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil. PubMed. [Link]

  • Collaborative for Health & Environment. (2011). 2,4,5-T. Toxipedia. [Link]

  • Lee, N., et al. (2002). Environmental Monitoring of Pesticides by Immunoanalytical Techniques: Validation, Current Status, and Future Perspectives. ResearchGate. [Link]

  • Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. Rotterdam Convention. [Link]

  • NorthEast BioLab. (2024). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. NorthEast BioLab. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. CDC. [Link]

  • Meulenberg, E. P. (1997). Investigation of indicative methods in the Netherlands: validation of several commercial ELISAs for pesticides. Food and Agricultural Immunology. [Link]

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  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 158 -- Data Requirements for Pesticides. eCFR. [Link]

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Navigating Cross-Reactivity in Chlorophenoxy Herbicide Immunoassays: A Comparative Guide on 2,4,5-T Isopropanolamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and assay developers monitoring environmental pollutants, chlorophenoxy herbicides present a unique analytical challenge. Among these, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its commercial formulations, such as 2,4,5-T isopropanolamine salt , are notorious for triggering false positives in standard immunoassays designed for related compounds like 2,4-D or Triclopyr.

As a Senior Application Scientist, I have structured this guide to move beyond surface-level protocols. Here, we will dissect the mechanistic causality behind 2,4,5-T cross-reactivity, compare the performance of various immunoassay platforms, and provide a self-validating experimental workflow to accurately quantify this interference.

Mechanistic Context: The Stoichiometry of Herbicide Salts

To understand the cross-reactivity of 2,4,5-T isopropanolamine salt, we must first address its behavior in aqueous assay environments.

In commercial agricultural formulations, 2,4,5-T is synthesized as an isopropanolamine salt to enhance aqueous solubility and foliar absorption. However, in the context of an in vitro immunoassay—typically buffered at a physiological pH of 7.4 (e.g., in PBS)—the salt undergoes rapid electrolytic dissociation.

The resulting components are the 2,4,5-T anion and the isopropanolamine counter-ion . Because the isopropanolamine moiety lacks the chlorinated aromatic ring required to interact with the antibody's binding pocket, the immunoassay's cross-reactivity is driven entirely by the 2,4,5-T anion.

Expert Insight: When calculating the Cross-Reactivity percentage (CR%), researchers must account for the molar mass difference. Spiking a sample with 1 ng/mL of the salt (MW ~330.59 g/mol ) only introduces ~0.77 ng/mL of the reactive 2,4,5-T hapten (MW 255.48 g/mol ). Failing to apply this stoichiometric correction will artificially deflate your calculated CR%.

G Salt 2,4,5-T Isopropanolamine Salt (Formulated Herbicide) Dissociation Aqueous Buffer (pH 7.4) Dissociation Salt->Dissociation Anion 2,4,5-T Anion (Active Competitor) Dissociation->Anion Amine Isopropanolamine (Non-reactive) Dissociation->Amine Antibody Immobilized Antibody (Anti-2,4-D / Anti-Triclopyr) Anion->Antibody Competitive Binding (Cross-Reactivity) Tracer Enzyme-Hapten Tracer (e.g., 2,4-D-HRP) Tracer->Antibody Primary Binding Signal Colorimetric/Fluorescent Signal (Inversely proportional to 2,4,5-T) Antibody->Signal Substrate Conversion

Mechanism of 2,4,5-T isopropanolamine salt dissociation and competitive immunoassay binding.

Comparative Analysis of Immunoassay Platforms

The degree to which the 2,4,5-T anion cross-reacts depends heavily on the hapten design used during antibody generation. Traditional immunogens are created by coupling the target herbicide (e.g., 2,4-D) to a carrier protein via its carboxyl group. This masks the carboxyl epitope, forcing the resulting antibodies to recognize only the chlorophenoxy ring[1]. Because 2,4-D and 2,4,5-T differ only by a single chlorine atom at the 5-position, traditional polyclonal assays exhibit massive cross-reactivity.

Conversely, modern platforms utilizing nanobodies or optimized monoclonal antibodies demonstrate superior specificity. Below is a comparative breakdown of how different immunoassay formats respond to 2,4,5-T interference.

Table 1: Cross-Reactivity of 2,4,5-T Across Standard Immunoassays
Target AnalyteImmunoassay PlatformCross-Reactivity to 2,4,5-T (%)Mechanistic Cause of Cross-Reactivity
2,4-D Polyclonal ELISA (pAb)156.6% High structural homology. The pAb recognizes broad epitopes, failing to distinguish the extra 5-chlorine atom[1].
2,4-D Nanobody (VHH) ELISA< 1.0% The nanobody's ultra-small paratope specifically recognizes the unique 2,4-D signature, sterically rejecting the extra chlorine of 2,4,5-T[1].
2,4-D Fluorescence Polarization (FPIA)< 20.0% Monoclonal antibodies offer tighter specificity than pAbs, but retain minor affinity for the shared chlorophenoxy ring[2].
2,4,5-TP (Silvex) Polyclonal ELISA6.9% The antibody is highly specific to the propionic acid side chain of Silvex; the acetic acid chain of 2,4,5-T reduces binding affinity[3].
Triclopyr Polyclonal ELISASignificant Shared auxinic structural motifs (pyridinyl vs. phenoxy rings) allow for partial recognition by the antibody[4].

Self-Validating Experimental Protocol: Determining %CR

To objectively evaluate the cross-reactivity of 2,4,5-T isopropanolamine salt in your specific assay, you must utilize a self-validating system. This protocol ensures that matrix effects and stoichiometric imbalances are controlled, proving that any observed signal loss is genuinely due to competitive antibody binding.

Phase 1: Molar-Equivalent Standard Preparation
  • Buffer Matching: Prepare a standard assay buffer (e.g., 10 mM PBS, pH 7.5) to ensure complete dissociation of the salt.

  • Stoichiometric Calculation: Weigh the 2,4,5-T isopropanolamine salt standard. Multiply the target concentration of the free acid by a factor of 1.294 (MW_salt / MW_acid = 330.59 / 255.48) to determine the required mass of the salt.

  • Serial Dilution: Prepare a 10-point serial dilution of the target analyte (e.g., 2,4-D) and a parallel 10-point serial dilution of the stoichiometrically corrected 2,4,5-T salt (ranging from 0.01 to 10,000 ng/mL).

Phase 2: Competitive Displacement Immunoassay (ELISA Format)
  • Coating: Coat microtiter plates with the coating antigen (e.g., 2,4-D-BSA) overnight at 4°C. Block with 1% BSA in PBS for 1 hour.

  • Incubation: Add 50 µL of the standard solutions (Target Analyte or 2,4,5-T salt) to the wells, immediately followed by 50 µL of the optimized primary antibody (e.g., anti-2,4-D MAb). Incubate for 30 minutes at 25°C.

  • Washing: Wash the plate 5 times with PBST (PBS + 0.05% Tween-20) to remove unbound reagents and the non-reactive isopropanolamine counter-ions.

  • Tracer Binding: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes, then wash 5 times.

  • Detection: Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Phase 3: Data Analysis

Calculate the IC₅₀ (the concentration inhibiting 50% of the maximum signal) using a four-parameter logistic curve fit. Calculate Cross-Reactivity using the formula: %CR = (IC₅₀ of Target Analyte / IC₅₀ of 2,4,5-T Isopropanolamine Salt) × 100

Workflow Step1 1. Standard Preparation Serial dilution of 2,4,5-T Salt Step2 2. Assay Incubation Mix Standard + Tracer + Antibody Step1->Step2 Step3 3. Separation/Washing Remove unbound reagents Step2->Step3 Step4 4. Signal Detection Measure Absorbance/Polarization Step3->Step4 Step5 5. Data Analysis Calculate IC50 & CR% Step4->Step5

Step-by-step workflow for determining the cross-reactivity profile of herbicide salts.

Conclusion & Assay Selection Matrix

When developing diagnostic or environmental monitoring tools, the choice of immunoassay platform dictates your vulnerability to 2,4,5-T isopropanolamine salt interference.

If your application requires broad-class screening of chlorophenoxy herbicides, a traditional polyclonal ELISA is advantageous due to its high cross-reactivity (up to 156.6%)[1]. However, for strict regulatory compliance where 2,4-D or Triclopyr must be quantified independently of 2,4,5-T, researchers must pivot to nanobody-based ELISAs or Fluorescence Polarization Immunoassays (FPIA)[2], which restrict 2,4,5-T cross-reactivity to negligible levels.

By understanding the dissociation mechanics of the isopropanolamine salt and applying stoichiometric corrections during validation, drug development professionals and environmental scientists can build highly trustworthy, self-validating analytical workflows.

References

  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.
  • Source: acs.

Sources

inter-laboratory validation of 2,4,5-t isopropanolamine salt quantification methods

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to the Validation of 2,4,5-T Quantification Methods

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), focusing on the isopropanolamine salt form. As a compound of significant historical and environmental interest, once a primary component of "Agent Orange," its accurate and reliable detection is paramount for regulatory monitoring and toxicological research.[1] This document is intended for researchers, analytical chemists, and laboratory managers involved in method development and validation.

The isopropanolamine salt of 2,4,5-T is highly soluble in water, but for robust analytical quantification, it is almost always necessary to convert it to its free acid form through hydrolysis.[2][3][4] This guide will compare two of the most powerful and widely adopted analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[5] We will frame our comparison around the core performance characteristics stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of scientific integrity and trustworthiness.[5][6]

Core Principles of Inter-Laboratory Method Validation

Before comparing specific methods, it is crucial to understand the parameters by which they are judged. An inter-laboratory validation study assesses the reproducibility and robustness of a method when performed by different analysts in different laboratories. The following ICH Q2(R1) parameters are the pillars of this assessment[7]:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. Reproducibility assesses precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

cluster_Validation Analytical Method Validation Workflow cluster_Params Key Validation Parameters Develop Method Development Validate Method Validation (ICH Q2) Develop->Validate Define ATP & CQA Transfer Inter-Laboratory Method Transfer Validate->Transfer Demonstrate Suitability Specificity Specificity Validate->Specificity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision LOQ LOQ/LOD Validate->LOQ Linearity Linearity Validate->Linearity Range Range Validate->Range Robustness Robustness Validate->Robustness Routine Routine Analysis Transfer->Routine Implement & Monitor

Caption: Workflow for analytical method validation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC-MS is a stalwart technique for the analysis of volatile and semi-volatile compounds.[9] Because the free acid form of 2,4,5-T is not sufficiently volatile for GC analysis, a critical derivatization step is required.[2] This step converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or pentafluorobenzyl ester). This chemical modification is essential for the analyte to be efficiently partitioned into the gas phase and travel through the GC column for separation. The choice of derivatizing agent (e.g., diazomethane, BF₃/methanol, or pentafluorobenzyl bromide) is critical; it must produce a stable derivative with a high yield to ensure accuracy and precision.[10][11]

Experimental Workflow: The sample preparation for GC-MS is multi-stepped, designed to isolate the analyte, convert it to a form suitable for analysis, and remove interfering matrix components.

Sample 1. Sample Weighing (e.g., 5g soil/water) Hydrolysis 2. Alkaline Hydrolysis (Convert Salt to Acid) Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction (Isolate Free Acid) Hydrolysis->Extraction Derivatization 4. Derivatization (e.g., Methylation) Extraction->Derivatization Cleanup 5. Solid-Phase Extraction Cleanup (Remove Interferences) Derivatization->Cleanup Analysis 6. GC-MS Analysis Cleanup->Analysis

Caption: Typical sample preparation workflow for GC-MS.

Detailed Protocol: Quantification by GC-MS

This protocol is a representative example based on established EPA methodologies.[12]

  • Reagents and Materials:

    • 2,4,5-T reference standard

    • Potassium hydroxide (KOH)

    • Sulfuric acid (H₂SO₄)

    • Methylene chloride, Ethyl ether (pesticide grade)

    • Sodium sulfate (anhydrous)

    • Derivatizing agent (e.g., Boron trifluoride in methanol, 14% w/v)

    • Solid-Phase Extraction (SPE) cartridges (e.g., Florisil)

  • Sample Preparation (Extraction & Hydrolysis):

    • Weigh 5.0 g of a homogenized sample into a centrifuge tube.

    • For hydrolysis of the isopropanolamine salt, add 10 mL of 37% KOH and heat in a water bath at 80°C for 1 hour to convert all forms to the free acid.[3]

    • Cool the sample and acidify to pH < 2 with concentrated H₂SO₄. This step is critical to ensure the 2,4,5-T is in its protonated, acid form, which is extractable into an organic solvent.

    • Perform a liquid-liquid extraction by adding 20 mL of methylene chloride and shaking vigorously for 2 minutes.

    • Centrifuge and collect the organic (bottom) layer. Repeat the extraction twice more.

    • Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove residual water.

  • Derivatization (Methylation):

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • Add 2 mL of BF₃/methanol solution.

    • Heat the vial at 60°C for 30 minutes to form the methyl ester of 2,4,5-T.

    • Cool, add 5 mL of deionized water, and extract the methyl ester into n-hexane.

  • Cleanup:

    • Condition a Florisil SPE cartridge.

    • Load the hexane extract onto the cartridge.

    • Elute the 2,4,5-T methyl ester with a suitable solvent mixture (e.g., diethyl ether/hexane).

    • Concentrate the eluate to a final volume of 1.0 mL for analysis.

  • GC-MS Instrumental Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 4 min).[9]

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for the 2,4,5-T methyl ester.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Causality: LC-MS/MS has become the preeminent technique for analyzing many pesticide residues, including phenoxy acid herbicides.[13][14] Its major advantage is the elimination of the derivatization step. The analyte can be analyzed directly in its free acid form.[2] The sample is introduced into a liquid mobile phase and separated by a reversed-phase HPLC column. The key to this method is the ionization source, typically Electrospray Ionization (ESI) in negative mode, which efficiently deprotonates the carboxylic acid group of 2,4,5-T, forming a negatively charged molecular ion [M-H]⁻. This ion is then fragmented in the mass spectrometer, and specific fragment ions are monitored (Multiple Reaction Monitoring, MRM), providing exceptional sensitivity and selectivity.[3][15] This high selectivity often allows for simpler sample cleanup procedures compared to GC-MS.

Experimental Workflow: The workflow for LC-MS/MS is significantly more streamlined due to the omission of the derivatization step. The popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly adapted for this purpose.[16][17]

Sample 1. Sample Weighing (10g in 50mL tube) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup 3. Dispersive SPE (d-SPE) (Remove Interferences) Extraction->Cleanup Acidification 4. Acidification (Ensure Free Acid Form) Cleanup->Acidification Analysis 5. LC-MS/MS Analysis Acidification->Analysis

Caption: Streamlined QuEChERS workflow for LC-MS/MS.

Detailed Protocol: Quantification by LC-MS/MS

This protocol is adapted from modern, widely used methods for acidic herbicide analysis.[2][13][18]

  • Reagents and Materials:

    • 2,4,5-T reference standard

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

    • QuEChERS d-SPE cleanup tubes (e.g., containing MgSO₄ and PSA or C18)[18]

    • Ammonium formate

  • Sample Preparation (QuEChERS Extraction):

    • Weigh 10.0 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. For acidic herbicides, using acidified acetonitrile (e.g., with 1% formic acid) is often beneficial to ensure the analyte is in its neutral, acid form, improving extraction efficiency.[2]

    • Add the QuEChERS salt packet, cap tightly, and shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube containing anhydrous MgSO₄ and a sorbent like Primary Secondary Amine (PSA) or C18. PSA removes organic acids and sugars, while C18 removes nonpolar interferences.

    • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.2 µm syringe filter into an autosampler vial.

    • While the initial extraction may be acidified, the final extract is typically diluted with a mobile-phase-like solution to ensure chromatographic compatibility. A final acidification step with formic acid prior to injection ensures the 2,4,5-T is in the correct form for negative ion ESI.[13]

  • LC-MS/MS Instrumental Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.[13]

    • Column: Reversed-phase C18 column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes.

    • MS System: Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer.[13]

    • Ionization Mode: ESI Negative.

    • Acquisition Mode: MRM. For 2,4,5-T, typical transitions would be monitoring the fragmentation of the parent ion (m/z ~253/255) to specific daughter ions (e.g., m/z ~195/197).[15]

Performance Comparison and Data Summary

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics based on inter-laboratory validation data for phenoxy acid herbicides.

Table 1: Comparison of Inter-Laboratory Performance Data for 2,4,5-T Quantification

Performance ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Typical Acceptance Criteria (e.g., SANTE)[19]
Limit of Quantification (LOQ) 1-10 µg/kg0.1-5 µg/kgMethod- and matrix-dependent
Linearity (R²) ≥ 0.99[10]≥ 0.995[13][15]R² ≥ 0.99
Accuracy (Recovery %) 80 - 110%85 - 115%[2][13]70 - 120%
Precision (Repeatability, RSDr) < 20%< 15%[13]≤ 20%
Specificity High (with MS)Very High (with MS/MS)No significant interferences
Throughput Lower (derivatization step)Higher (streamlined prep)-
Robustness Moderate (sensitive to derivatization efficiency)HighUnaffected by minor variations

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 2,4,5-T. The inter-laboratory validation data consistently demonstrates that both methods can achieve the accuracy, precision, and sensitivity required for regulatory compliance and environmental monitoring.

  • GC-MS remains a viable and robust option, particularly in laboratories where it is already an established platform. However, the mandatory derivatization step adds time, complexity, and a potential source of variability to the analytical workflow.[2]

  • LC-MS/MS is now generally considered the superior method for this class of compounds.[13][14] Its ability to directly analyze the free acid form significantly simplifies sample preparation, increases throughput, and often yields better sensitivity and specificity due to the nature of MRM detection. While susceptible to matrix effects, these can be effectively managed with techniques like matrix-matched calibration or the use of isotopically labeled internal standards.

For new method development or laboratories seeking the highest sensitivity and efficiency, LC-MS/MS is the recommended choice . For labs with existing validated GC-MS methods and expertise, it remains a fully compliant and defensible technique. The ultimate decision should be guided by the specific analytical needs, sample matrices, and available resources of the laboratory.

References

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. ()
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  • SIELC Technologies. (n.d.). HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. ()
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  • European Union Reference Laboratory for Pesticides. (n.d.).
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  • Thermo Fisher Scientific. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io. ()
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  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. ()
  • AOAC International. (2024). AOAC SMPR® 2024.001 Standard Method Performance Requirements for Selected Pesticides. ()
  • The Salt Industry Center of Japan. (2022). METHODS FOR SALT ANALYSIS. ()
  • Munipalli, V., et al. (2025).
  • Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere. ()
  • Journal of Chromatography B: Biomedical Sciences and Applications. (n.d.).
  • ResearchGate. (n.d.). Analytical steps of the QuEChERS-AOAC Official Method 2007.01. ()
  • Kim, H., et al. (2025). Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products. PMC. ()
  • Czarczynska-Goslinska, B., et al. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PMC. ()
  • MDPI. (2026).
  • U.S. Geological Survey. (n.d.).
  • Science and Education Publishing. (2007). AOAC Official Method 2007.01.
  • Altabrisa Group. (2025).
  • United Chemical Technologies. (n.d.). EPA Method 8321B: Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. ()
  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. ()
  • BenchChem. (2025).
  • AOAC International. (n.d.).
  • Scribd. (n.d.). ICH Q2(R1)
  • Academia.edu. (2007). AOAC Official Method 2007.
  • World Health Organization. (n.d.). Guidelines for drinking-water quality: ANNEX 4 Analytical methods and achievability. NCBI. ()
  • BenchChem. (2025). A Comparative Guide to ICH Q2(R1)
  • Altabrisa Group. (2025).

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comparing extraction efficiency of 2,4,5-t isopropanolamine salt across diverse soil microbiomes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Extraction Efficacy of 2,4,5-T Isopropanolamine Salt Across Diverse Soil Microbiomes

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying phenoxy acid herbicides in complex environmental matrices. The isopropanolamine salt of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) presents a unique dual-challenge. Upon application to soil, the salt rapidly dissociates; the isopropanolamine moiety is highly susceptible to volatilization and microbial consumption [1], while the 2,4,5-T anion interacts dynamically with the soil matrix.

The extraction efficiency of this active anion is heavily dictated by the soil's organic matter content and its resident microbiome. This guide objectively compares modern extraction alternatives—Modified QuEChERS, Accelerated Solvent Extraction (ASE), and traditional Soxhlet—providing actionable, self-validating protocols for researchers and drug development professionals.

Mechanistic Causality: Microbiome Dynamics and Matrix Binding

The fate of 2,4,5-T in soil is not merely a physical partitioning event; it is a biologically and chemically active process.

  • Microbial Degradation: Soils harboring robust microbiomes, particularly those enriched with Pseudomonas cepacia strains, can rapidly degrade 2,4,5-T [2]. In these matrices, extraction is a race against enzymatic degradation. If the extraction solvent does not immediately denature microbial enzymes, the analyte will be lost during sample preparation.

  • Humic Acid Complexation: In loamy soils rich in soil organic matter (SOM), the 2,4,5-T anion forms strong donor-acceptor complexes with humic acids [3]. Overcoming this binding energy requires either aggressive pH adjustment (to protonate the acid, rendering it non-ionic and less bound to cationic soil sites) or elevated thermodynamic energy (heat and pressure).

Objective Comparison of Extraction Alternatives

To determine the optimal methodology, we must evaluate how each technique addresses the biological and chemical barriers of the soil matrix. Traditional Soxhlet extraction was historically necessary for strongly bound matrices [4], but modern techniques offer superior efficiency and analyte protection.

Table 1: Performance Metrics of 2,4,5-T Extraction Techniques Across Soil Types

Extraction MethodologySoil Microbiome / Matrix ProfileMean Recovery (%)RSD (%)Solvent Vol. (mL)Time / Sample (min)Primary Mechanism of Action
Modified QuEChERS Low (Sandy / Low Organic)92 - 98%< 5%10 - 15~ 15Acidic partitioning & rapid enzyme quench
Modified QuEChERS High (Loam / High Humic)75 - 82%8 - 12%10 - 15~ 15Acidic partitioning (Struggles with deep bound residues)
ASE (EPA 3545) High (Loam / High Humic)95 - 106%< 4%15 - 2012 - 15Thermodynamic disruption of humic complexes
Soxhlet High (Loam / High Humic)85 - 90%10 - 15%150 - 200240 - 480Continuous exhaustive solvent reflux

Data synthesized from EPA Method 3545 validations and dispersive solid-phase extraction studies [5, 6].

Workflow Visualization

G A 2,4,5-T Isopropanolamine Salt (Soil Application) B Dissociation in Soil Moisture A->B C Isopropanolamine (Volatilizes/Degrades) B->C D 2,4,5-T Anion (Target Analyte) B->D E High-Microbiome / Humic Soil (e.g., Pseudomonas spp.) D->E F Low-Microbiome / Sandy Soil D->F G Rapid Enzymatic Degradation & Strong Humic Binding E->G H Weak Matrix Interactions F->H I Accelerated Solvent Extraction (ASE) 100°C, 1500 psi to break bonds G->I Overcome binding J Modified QuEChERS Acidified ACN for rapid quench G->J Prevent degradation H->J High efficiency

Workflow of 2,4,5-T isopropanolamine salt dissociation and extraction pathways in soil matrices.

Self-Validating Experimental Protocols

A protocol is only as good as its internal quality control. To ensure trustworthiness, both protocols below utilize a self-validating isotopic dilution approach. By spiking the matrix with a deuterated internal standard (2,4,5-T-d2) prior to any solvent addition, any matrix effects, degradation, or physical losses are mathematically normalized in the final LC-MS/MS quantitation [6].

Protocol A: Modified QuEChERS (Optimized for Rapid Microbiome Quenching)

This method is ideal for sandy soils or when immediate halting of microbial degradation is the primary concern.

  • Sample Aliquoting & Isotopic Spiking (The Self-Validating Step): Weigh exactly 5.0 g of homogenized soil into a 50 mL PTFE centrifuge tube. Immediately spike with 50 µL of a 1 µg/mL 2,4,5-T-d2 internal standard solution.

    • Causality: Introducing the deuterated standard before solvent extraction ensures that any subsequent matrix suppression is accounted for.

  • Enzymatic Quenching & Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid (v/v). Vortex vigorously for 1 minute.

    • Causality: The high organic content instantly precipitates microbial enzymes, halting Pseudomonas-driven degradation. The low pH protonates the 2,4,5-T anion into its free acid form, driving it into the organic phase [6].

  • Phase Separation: Add QuEChERS partitioning salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate). Shake for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: The citrate buffer regulates the pH to optimize the partitioning of acidic herbicides, while MgSO4 drives an exothermic reaction that forces water out of the organic layer.

  • dSPE Cleanup: Transfer 5 mL of the supernatant to a dSPE tube containing 150 mg C18 and 900 mg MgSO4.

    • Causality: C18 removes non-polar lipid interferences without retaining the polar 2,4,5-T acid. Critical Note: Avoid Primary Secondary Amine (PSA) sorbents, as their alkaline nature will irreversibly bind acidic herbicides.

Protocol B: Accelerated Solvent Extraction (Optimized for High-Humic Soils)

This method (based on EPA Method 3545) is required for loamy soils where 2,4,5-T is deeply bound to soil organic matter.

  • Sample Preparation & Spiking: Mix 10 g of soil with equal parts Diatomaceous Earth (DE) to prevent sample compaction. Spike with the 2,4,5-T-d2 internal standard.

    • Causality: DE acts as a dispersant, ensuring the solvent can penetrate the entire matrix surface area without channeling.

  • Cell Loading: Transfer the mixture into a 22 mL stainless steel extraction cell. Place a cellulose filter at the outlet.

  • Thermodynamic Extraction: Extract using a solvent mixture of Dichloromethane/Acetone (1:2) modified with 1% Phosphoric Acid. Set the ASE system to 100°C and 1500 psi with a 5-minute static heating phase.

    • Causality: The extreme pressure (1500 psi) keeps the solvent liquid above its boiling point, drastically lowering its viscosity. This allows the solvent to penetrate soil micropores and disrupt the strong donor-acceptor bonds between the 2,4,5-T molecule and humic acids [5, 7].

  • Purge & Collection: Flush the cell with 60% cell volume of fresh solvent and purge with nitrogen gas for 60 seconds. The extract is now ready for evaporation and LC-MS/MS analysis.

References

  • Amine Volatilization from Herbicide Salts as an Unrecognized Source of Amines to the Atmosphere. American Chemical Society. [Link]

  • Detoxification of 2,4,5-trichlorophenoxyacetic acid from contaminated soil by Pseudomonas cepacia. ASM Journals. [Link]

  • The Influence of Selected Herbicides on Soil Organic Matter: Determining the Sustainable Development of Agroecosystems. MDPI.[Link]

  • Bioavailability of dioxin in soil from a 2,4,5-T manufacturing site. PubMed. [Link]

  • Separation and Quantitation of Three Acidic Herbicide Residues in Tobacco and Soil by Dispersive Solid-Phase Extraction and UPLC. Oxford Academic. [Link]

  • Pressurized Fluid Extraction of Nonpolar Pesticides and Polar Herbicides Using In Situ Derivatization. ACS Publications. [Link]

Safety Operating Guide

2,4,5-T isopropanolamine salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a rigorous, self-validating system rooted in chemical mechanics.

The disposal of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) isopropanolamine salt represents one of the most critical waste management protocols a laboratory can execute. While the isopropanolamine salt modification was historically engineered to make the 2,4,5-T synthetic auxin water-soluble for herbicidal applications[1][2], the core disposal hazard lies entirely with the 2,4,5-T anion.

Due to the thermodynamics of its synthesis, 2,4,5-T is inevitably contaminated with trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) —a highly toxic, carcinogenic, and persistent organic pollutant[2][3]. Consequently, the disposal of this chemical is not just about neutralizing an acid; it is about the targeted thermal destruction of dioxin precursors[4].

Below is the comprehensive, field-proven operational guide for the segregation, containment, and final disposal of 2,4,5-T isopropanolamine salt.

Physicochemical & Hazard Profile

To design a safe disposal protocol, we must first quantify the threat. 2,4,5-T and its salts are heavily restricted globally by the Rotterdam Convention and were banned by the US EPA in 1985[2][5]. Unused formulations containing 2,4,5-T are classified by the EPA as acutely hazardous waste [6].

Table 1: Quantitative Hazard and Logistical Data for 2,4,5-T Isopropanolamine Salt

ParameterSpecification / ValueOperational Implication
Base Chemical CAS 93-76-5 (2,4,5-T)[7]Cross-reference SDS for base anion toxicity.
Salt CAS 1319-72-8 (Isopropanolamine salt)[8]Highly water-soluble; poses severe aquatic toxicity risk[7].
EPA RCRA Waste Code F027 (Unused formulations)[6]Regulated as an acutely hazardous dioxin-bearing waste.
Primary Contaminant TCDD (Dioxin)[3]Carcinogenic; dictates the necessity for thermal destruction[3].
Vapor Pressure 700 nPa at 25°C[1]Low volatility, but aerosolization of the powder/salt is a severe inhalation hazard[1].
Required Destruction Temp > 1000°C[4]Cannot be autoclaved or chemically neutralized; requires commercial rotary kiln incineration[4].

The Mechanistic Logic of the Disposal Protocol (E-E-A-T)

Why can't we just neutralize the salt and pour it down the drain? While standard laboratory acids and bases can be neutralized to a pH of 5–9 and disposed of via the sanitary sewer[9], 2,4,5-T salts contain heavy halogenated rings and TCDD impurities[1]. TCDD is chemically stable, resistant to aqueous hydrolysis, and highly persistent in the environment[3][10].

Therefore, our protocol relies on High-Temperature Incineration . By subjecting the waste to temperatures exceeding 1000°C in a specialized rotary kiln, the carbon-chlorine bonds of both the 2,4,5-T molecule and the TCDD contaminant are cleaved, reducing the material to carbon dioxide, water, and hydrogen chloride gas (which is subsequently scrubbed by the facility)[4].

Step-by-Step Laboratory Segregation & Containment Protocol

This methodology must be executed within a certified chemical fume hood to prevent the inhalation of aerosolized salt particulates[7].

Phase 1: Preparation and PPE

  • Verify Ventilation: Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm.

  • Don High-Level PPE: Equip double nitrile gloves (or butyl rubber for extended handling), a disposable Tyvek lab coat, and tightly sealed safety goggles[7]. If a fume hood is unavailable, a NIOSH-approved respirator with P100 particulate filters is mandatory.

Phase 2: Primary Containment 3. Select Compatible Receptacle: Use a high-density polyethylene (HDPE) or Teflon-lined rigid container. Do not use metal containers, as trace moisture can form corrosive micro-environments with halogenated compounds. 4. Isolate the Waste: Carefully transfer the 2,4,5-T isopropanolamine salt (whether in solid powder form or aqueous solution) into the container. 5. Prohibit Mixing: Crucial Step. Do not mix 2,4,5-T waste with standard halogenated or non-halogenated solvent waste[7]. Cross-contamination will cause the entire bulk waste drum to be classified as F027 acutely hazardous waste, exponentially increasing disposal costs and logistical burden[11][12].

Phase 3: RCRA Labeling & Storage 6. Apply Regulatory Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Acutely Hazardous Waste - Toxic - EPA Waste Code F027 (Contains 2,4,5-T and trace Dioxins)"[6]. 7. Secure Storage: Store the sealed container in a dedicated, ventilated hazardous waste cabinet[7]. Ensure secondary containment (a spill tray) is used to catch any potential leaks.

Step-by-Step Final Disposal Methodology (Vendor Handoff)

Laboratory personnel cannot destroy 2,4,5-T on-site. The final phase relies on a coordinated handoff to a certified Environmental Protection Agency (EPA) hazardous waste vendor.

  • Initiate Vendor Profiling: Contact your institutional Environmental Health & Safety (EHS) office or a certified hazardous waste disposal vendor. Provide them with the exact mass/volume and the F027 waste code[6].

  • Manifest Generation: Ensure the Uniform Hazardous Waste Manifest explicitly lists the waste as a dioxin-precursor requiring high-temperature incineration.

  • Chain of Custody: The vendor will transport the waste to an EPA-permitted commercial incinerator.

  • Thermal Destruction: The facility will inject the waste into a rotary kiln operating at >1000°C, achieving a 99.999% destruction and removal efficiency (DRE) of the TCDD contaminants[4].

  • Certificate of Destruction: Retain the certificate of destruction provided by the vendor indefinitely, as liability for acutely hazardous waste persists under RCRA regulations.

Workflow Visualization

The following diagram maps the logical progression of 2,4,5-T waste from generation to terminal destruction, highlighting the critical segregation pathway.

G Step1 Identify 2,4,5-T Salt (Assume TCDD Present) Step2 Don High-Level PPE (Fume Hood, Double Glove) Step1->Step2 Step3 Segregate into Dedicated HDPE Container Step2->Step3 Step4 Apply EPA RCRA F027 Warning Label Step3->Step4 Step5 Store in Ventilated Hazardous Waste Cabinet Step4->Step5 Step6 Transfer to Certified Disposal Vendor Step5->Step6 Step7 High-Temp Incineration (>1000°C) for Destruction Step6->Step7

Workflow for the segregation and high-temperature disposal of 2,4,5-T waste.

References

  • Hazardous Waste - FAA USA Environmental Protection Program - UW-Milwaukee. Specific Disposal Guidelines: Acid/Base Disposal. Retrieved from [Link]

  • UT Memphis Safety Office. Management of Hazardous Chemical Wastes. Retrieved from [Link]

  • Rotterdam Convention. 2,4,5-T and its salts and esters. Retrieved from [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET: 2,4,5-T. Retrieved from [Link]

  • XiXisys. GHS 11 (Rev.11) SDS: 2,4,5-T isopropanolamine salt. Retrieved from [Link]

  • Wikipedia. 2,4,5-Trichlorophenoxyacetic acid. Retrieved from[Link]

  • Biomonitoring California. 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). Retrieved from[Link]

  • Centers for Disease Control and Prevention (CDC). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • CT.gov. List of RCRA Online Documents Regarding Commercial Chemical Products. Retrieved from[Link]

  • Defense Technical Information Center (DTIC). Disposition of Orange Herbicide by Incineration. Retrieved from[Link]

  • Minnesota Pollution Control Agency. F List of Hazardous Waste. Retrieved from [Link]

Sources

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